Ethyl 6-(bromomethyl)nicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-(bromomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVLWROJDKJMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623917 | |
| Record name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178264-57-8 | |
| Record name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 6-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for ethyl 6-(bromomethyl)nicotinate, a valuable reagent in pharmaceutical and chemical research. The synthesis is presented as a two-step process, commencing with the formation of ethyl 6-methylnicotinate, followed by the targeted bromination of the methyl group. This document includes detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding of the synthetic process.
Step 1: Synthesis of Ethyl 6-methylnicotinate
The initial step focuses on the synthesis of the precursor molecule, ethyl 6-methylnicotinate, through the oxidation of 5-ethyl-2-methylpyridine, followed by esterification.
Experimental Protocol:
The manufacturing process begins by charging a reactor with sulfuric acid and a catalyst. The mixture is then cooled to 20°C, after which 5-ethyl-2-methylpyridine is added over a period of 30 minutes. The reaction mixture is heated to a temperature of 158-160°C. Nitric acid (60%) is then added over 12 hours, during which time excess nitric acid is distilled off. Following the addition, the mixture is cooled to 50°C. Methanol is added, and the mixture is refluxed for 6 hours at 60-70°C. After reflux, the methanol is distilled off, and the mixture is cooled to 25°C. The pH is adjusted to 7.0, and the product is extracted with a suitable solvent like methylene dichloride (MDC). Finally, the solvent is distilled off to yield the product, which is further purified by fractionation.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-Ethyl-2-methylpyridine | [1] |
| Reagents | Sulfuric Acid, Nitric Acid (60%), Methanol | [1] |
| Reaction Temperature (Oxidation) | 158-160°C | [1] |
| Nitric Acid Addition Time | 12 hours | [1] |
| Reaction Temperature (Esterification) | 60-70°C (Reflux) | [1] |
| Esterification Time | 6 hours | [1] |
Step 2: Bromination of Ethyl 6-methylnicotinate
The second step involves the selective bromination of the methyl group at the 6-position of the pyridine ring to yield the final product, this compound. This transformation is typically achieved through a free-radical bromination reaction.
Experimental Protocol:
A common and effective method for this type of benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2]
In a typical procedure, ethyl 6-methylnicotinate is dissolved in a non-polar solvent, such as carbon tetrachloride or cyclohexane. N-bromosuccinimide (in a slight molar excess) and a catalytic amount of a radical initiator are added to the solution. The reaction mixture is then heated to reflux and irradiated with a UV lamp to facilitate the initiation of the radical chain reaction. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed, dried, and the solvent is evaporated to yield the crude product. Purification can be achieved through recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Ethyl 6-methylnicotinate | |
| Reagents | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | [2] |
| Solvent | Carbon Tetrachloride or Cyclohexane | |
| Reaction Condition | Reflux with UV irradiation |
Synthesis Pathway Diagram
Caption: Synthesis pathway of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
References
An In-depth Technical Guide to Ethyl 6-(bromomethyl)nicotinate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to Ethyl 6-(bromomethyl)nicotinate. This compound is a key building block in medicinal chemistry, particularly in the development of targeted protein degraders.
Core Chemical Properties and Structure
This compound is a substituted pyridine derivative. Its structure features a pyridine ring with an ethyl ester at the 3-position and a bromomethyl group at the 6-position. This combination of functional groups makes it a versatile reagent in organic synthesis.
Structural and Physicochemical Data
The following tables summarize the key structural identifiers and physicochemical properties for this compound and its parent compound, ethyl nicotinate, for comparative purposes.
| Identifier | Value |
| IUPAC Name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate |
| Synonyms | 6-Bromomethyl-nicotinic acid ethyl ester |
| CAS Number | 178264-57-8[1] |
| Molecular Formula | C₉H₁₀BrNO₂[1] |
| Molecular Weight | 244.09 g/mol [1] |
| SMILES String | O=C(OCC)C1=CN=C(CBr)C=C1[1] |
| InChI Key | Not available |
Table 1: Structural Identifiers for this compound.
| Property | Value | Notes |
| Melting Point | Not available | Data for ethyl nicotinate: 8-10 °C[2] |
| Boiling Point | Not available | Data for ethyl nicotinate: 223-224 °C[2] |
| Solubility | Not available | Soluble in common organic solvents |
| Appearance | Light yellow liquid/solid (predicted) | - |
| Storage | 2-8°C, under inert atmosphere | [1] |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, based on standard organic chemistry procedures and protocols for analogous compounds, a reliable synthetic route can be outlined.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the radical bromination of Ethyl 6-methylnicotinate.
Reaction:
Caption: Synthetic pathway for this compound.
Materials:
-
Ethyl 6-methylnicotinate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 6-methylnicotinate in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN or BPO to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄). The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound is typically purified by column chromatography on silica gel.
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., hexane/ethyl acetate).
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Recrystallization: If the purified product is a solid, it can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
Role in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of targeted protein degradation. Its reactive bromomethyl group allows for facile linkage to other molecular scaffolds.
Application in PROTACs
A prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The nicotinate moiety can be a component of the E3 ligase ligand, and the bromomethyl group serves as a reactive handle to attach a linker connected to a ligand for the target protein.
Caption: Role of this compound derivative in PROTACs.
This strategic use of this compound enables the development of novel therapeutics that can target proteins previously considered "undruggable" by traditional small molecule inhibitors. The resulting PROTACs can modulate signaling pathways implicated in various diseases, including cancer and immunological disorders, by inducing the degradation of key protein players in those pathways.
References
An In-depth Technical Guide to CAS Number 178264-57-8: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 178264-57-8, known as ethyl 6-(bromomethyl)nicotinate. This document details its physicochemical properties, synthesis, and, most significantly, its critical role as a foundational building block in the development of Proteolysis-Targeting Chimeras (PROTACs). A special focus is placed on the synthesis and biological activity of ARV-771, a potent PROTAC that utilizes a similar structural scaffold for the degradation of Bromodomain and Extra-Terminal (BET) proteins, a key target in cancer therapy. This guide includes detailed experimental protocols, quantitative biological data, and visual diagrams of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery.
Introduction to this compound (CAS No. 178264-57-8)
This compound is a pyridine-based organic compound that has garnered significant attention in medicinal chemistry as a versatile synthetic intermediate. Its structure incorporates a reactive bromomethyl group, making it an ideal starting material for the elaboration of more complex molecules. It is particularly recognized for its application in the synthesis of PROTACs, a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 178264-57-8 | N/A |
| Chemical Name | This compound | [1] |
| Synonyms | 6-Bromomethyl-nicotinic acid ethyl ester | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.09 g/mol | [1] |
| Purity | ≥97% | [1] |
| Appearance | Not specified | N/A |
| Storage Temperature | 4°C | [1] |
Synthesis of this compound
A patented method for the preparation of a related compound, 6-methyl-nicotinic acid esters, involves the oxidation of 2-methyl-5-ethylpyridine.
General Experimental Protocol for the Preparation of 6-Methyl-Nicotinic Acid Esters (Illustrative)
-
Oxidation: 2-methyl-5-ethylpyridine is mixed with at least a molar equivalent of sulfuric acid with cooling.
-
The mixture is heated to a temperature between 140 and 225°C.
-
At least 3 moles of nitric acid per mole of the starting material are added to the heated mixture in a manner that allows for the continuous distillation of water and/or diluted nitric acid.
-
After the addition of nitric acid is complete, the distillation process is continued until all water and nitric acid have been removed.
-
Esterification: The reaction mixture is then treated with an alcohol (e.g., ethanol) and heated to esterify the organic acids present in the mixture.
-
The desired 6-methyl-nicotinate is then isolated from the ester mixture using standard purification techniques such as fractional distillation.
Disclaimer: This is a generalized protocol for a related compound and should be adapted and optimized for the specific synthesis of this compound.
Application in PROTAC Synthesis: The Case of ARV-771
The primary utility of this compound and structurally similar compounds lies in their role as precursors for the synthesis of PROTACs. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
ARV-771 is a well-characterized, potent, and in vivo active pan-BET degrader that exemplifies the application of this technology.[2][3] It targets the BET family of proteins (BRD2, BRD3, and BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.[2][3] The degradation of BET proteins has shown significant therapeutic potential in various cancers, including castration-resistant prostate cancer (CRPC).[2][3]
Synthesis of ARV-771
The synthesis of ARV-771 involves a multi-step process. The following is a detailed experimental protocol for its preparation.
Experimental Protocol for the Synthesis of ARV-771 [3]
-
Step 1: Preparation of (S)-tert-butyl 1-(4-bromophenyl)ethylcarbamate: To a mixture of (S)-1-(4-bromophenyl)ethanamine and sodium bicarbonate in water and ethyl acetate, di-tert-butyl dicarbonate ((Boc)₂O) is added. The reaction mixture is stirred, and the resulting product is isolated and purified.
-
Step 2: Synthesis of the Linker Intermediate: A linker with a terminal hydroxyl group is reacted with tert-butyl bromoacetate in the presence of a base to yield a Boc-protected linker.
-
Step 3: Coupling of the Linker to the VHL Ligand: The VHL E3 ligase-binding ligand is coupled to the linker.
-
Step 4: Deprotection and Coupling to the BET-binding Moiety: The Boc protecting group on the linker is removed, and the resulting amine is coupled to a BET-binding moiety that has been functionalized with a carboxylic acid.
-
Step 5: Final Product Isolation and Purification: The final product, ARV-771, is purified using techniques such as preparative reverse-phase HPLC.
Caption: Synthetic workflow for the PROTAC degrader ARV-771.
Biological Activity of ARV-771
ARV-771 has demonstrated potent and selective degradation of BET proteins in various cancer cell lines. The following tables summarize its key biological data.
Table 1: Binding Affinities (Kd) of ARV-771 for BET Bromodomains
| Bromodomain | Kd (nM) |
| BRD2(1) | 34 |
| BRD2(2) | 4.7 |
| BRD3(1) | 8.3 |
| BRD3(2) | 7.6 |
| BRD4(1) | 9.6 |
| BRD4(2) | 7.6 |
| Data from Selleck Chemicals product page for ARV-771.[4] |
Table 2: In Vitro Degradation and Anti-proliferative Activity of ARV-771
| Cell Line | DC₅₀ (nM) for BRD2/3/4 | IC₅₀ (nM) for Proliferation |
| 22Rv1 (CRPC) | < 5 | Not specified |
| Data from Cayman Chemical product page for ARV-771.[5] |
Table 3: In Vivo Efficacy of ARV-771
| Xenograft Model | Treatment | Outcome |
| 22Rv1 (CRPC) | 10 mg/kg, s.c., daily | Tumor regression |
| Data from Raina et al., 2016.[3] |
Mechanism of Action and Signaling Pathway
ARV-771 functions by inducing the formation of a ternary complex between a BET protein and the VHL E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the BET protein, targeting it for degradation by the 26S proteasome. The degradation of BRD4, a key member of the BET family, leads to the downregulation of its downstream targets, including the oncogene c-MYC and the androgen receptor (AR).[3][6] The suppression of AR signaling is particularly relevant in the context of castration-resistant prostate cancer.
Caption: Mechanism of action of ARV-771 in cancer cells.
Experimental Protocols for Biological Evaluation
The biological activity of PROTACs like ARV-771 is assessed through a variety of in vitro and in vivo assays.
Cell Proliferation Assay
-
Objective: To determine the effect of the compound on the growth of cancer cells.
-
Methodology:
-
Cancer cells (e.g., 22Rv1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the PROTAC or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay kit (e.g., CellTiter-Glo).
-
The luminescence is measured, and the data is used to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Apoptosis Assay
-
Objective: To determine if the compound induces programmed cell death.
-
Methodology:
-
Cells are treated with the PROTAC or vehicle control for a defined period (e.g., 24 hours).
-
Apoptosis can be assessed by measuring caspase activation (e.g., using a Caspase-Glo 3/7 assay) or by flow cytometry analysis of cells stained with Annexin V and propidium iodide.
-
For caspase assays, luminescence is measured to quantify caspase activity.
-
For flow cytometry, the percentage of early and late apoptotic cells is determined.
-
Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of the target protein.
-
Methodology:
-
Cells are treated with various concentrations of the PROTAC for a specific time.
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of protein degradation. The DC₅₀ value (the concentration that causes 50% degradation of the target protein) can be calculated.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the PROTAC in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously injected with cancer cells to establish tumors.
-
Once the tumors reach a certain size, the mice are randomized into treatment and control groups.
-
The treatment group receives the PROTAC (e.g., via subcutaneous injection), while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, the tumors are excised, and the levels of the target protein and downstream markers can be analyzed by western blotting or immunohistochemistry.
-
Caption: Experimental workflow for the biological evaluation of a PROTAC.
Conclusion
This compound (CAS No. 178264-57-8) is a valuable chemical entity, serving as a crucial building block in the synthesis of innovative therapeutics, most notably PROTACs. The case study of ARV-771 highlights the potential of leveraging such scaffolds to develop potent and selective protein degraders for the treatment of cancer and other diseases. The detailed protocols and data presented in this guide are intended to facilitate further research and development in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. chemscene.com [chemscene.com]
- 2. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 6-(bromomethyl)nicotinate molecular weight and formula
An In-depth Guide to the Physicochemical Properties of Ethyl 6-(bromomethyl)nicotinate
This technical guide provides essential information regarding the molecular formula and weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₂[1][2] |
| Molecular Weight | 244.09 g/mol [1] |
Logical Relationship of Compound Properties
The following diagram illustrates the direct relationship between the chemical entity and its core molecular identifiers.
Figure 1: Relationship between chemical name and molecular properties.
References
The Synthetic Utility of Ethyl 6-(Bromomethyl)nicotinate: A Technical Guide for Chemical Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of Ethyl 6-(Bromomethyl)nicotinate in Organic Synthesis.
This compound is a versatile bifunctional reagent in organic synthesis, primarily serving as a key building block in the construction of complex heterocyclic scaffolds with significant pharmacological activity. Its utility stems from the presence of two key reactive sites: an electrophilic benzylic bromide and an ethyl ester on a pyridine ring. This guide provides a comprehensive overview of its synthesis, key applications with detailed experimental protocols, and the biological context of the molecules synthesized from it.
Synthesis of this compound
The preparation of this compound is typically achieved in a two-step sequence starting from the commercially available 2-methyl-5-ethylpyridine. The first step involves the oxidation of the ethyl group to a carboxylic acid, followed by esterification to yield ethyl 6-methylnicotinate. The second step is a radical bromination of the methyl group to afford the target compound.
Step 1: Synthesis of Ethyl 6-Methylnicotinate
The oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid can be achieved using strong oxidizing agents like nitric acid in the presence of sulfuric acid. The resulting carboxylic acid is then esterified using ethanol under acidic conditions.
Experimental Protocol: Synthesis of Ethyl 6-Methylnicotinate
-
Materials: 2-methyl-5-ethylpyridine, 96% Sulfuric Acid, 65% Nitric Acid, Ethanol, 25% Ammonia solution, Methylene Chloride, Ice.
-
Procedure:
-
In a suitable reaction vessel, 225.0 g (2.26 mol) of 96% sulfuric acid is charged.
-
The vessel is cooled, and 92.7 g (0.75 mol) of 98% 2-methyl-5-ethylpyridine is added dropwise over a period of 25 minutes.
-
The stirred reaction mixture is heated to 160°C.
-
600.0 g (6.2 mol) of 65% nitric acid is added dropwise over 5 hours and 30 minutes, maintaining the reaction temperature between 155°C and 160°C. During this time, approximately 445.0 g of nitric acid is continuously distilled off.
-
After the nitric acid addition is complete, the reaction is heated at 190°C for 15 minutes to distill off any unreacted nitric acid.
-
The reaction mixture is cooled to below 100°C and poured into 300 ml of ethanol. The reaction flask is washed with an additional 100 ml of ethanol, and the combined ethanol solution is refluxed for 6 hours.
-
The ethanol is distilled off, and the residue is poured onto 300 g of ice and neutralized with a 25% ammonia solution.
-
The product is extracted three times with 100 ml of methylene chloride.
-
The combined methylene chloride extracts are evaporated to yield the crude ethyl 6-methylnicotinate. Further purification can be achieved by distillation.
-
-
Quantitative Data: Gas chromatographic analysis of a similar crude ester mixture showed 67.9% ethyl 6-methylnicotinate.
Step 2: Bromination of Ethyl 6-Methylnicotinate
The conversion of ethyl 6-methylnicotinate to this compound is achieved through a radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride.
Experimental Protocol: Bromination of Ethyl 6-Methylnicotinate (Representative)
-
Materials: Ethyl 6-methylnicotinate, N-Bromosuccinimide (NBS), Benzoyl Peroxide, Carbon Tetrachloride.
-
Procedure:
-
To a solution of ethyl 6-methylnicotinate in carbon tetrachloride, N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added.
-
The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical reaction.
-
The reaction is monitored by TLC or GC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be used in the next step without further purification or purified by column chromatography.
-
Applications in Organic Synthesis
The primary application of this compound is as an alkylating agent for various nucleophiles, leading to the synthesis of a wide range of substituted pyridine derivatives. The most prominent use is in the synthesis of nicotinic acetylcholine receptor (nAChR) partial agonists.
N-Alkylation of Amines
This compound readily reacts with primary and secondary amines to form the corresponding N-alkylated products. This reaction is a key step in the synthesis of several pharmacologically active compounds, including analogues of Varenicline, a smoking cessation aid.
Experimental Protocol: Synthesis of Ethyl 6-(((2-nitrophenyl)amino)methyl)nicotinate
-
Materials: this compound, 2-nitroaniline, Triethylamine, Dichloromethane.
-
Procedure:
-
A solution of this compound (0.50 g, 2.0 mmol) and 2-nitroaniline (0.28 g, 2.0 mmol) in dichloromethane (10 mL) is treated with triethylamine (0.28 mL, 2.0 mmol).
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the desired product.
-
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Time (h) | Yield (%) |
| This compound | 2-nitroaniline | Ethyl 6-(((2-nitrophenyl)amino)methyl)nicotinate | Dichloromethane | Triethylamine | 16 | 75 |
Table 1: Quantitative Data for the N-Alkylation Reaction.
Logical Workflow for the Synthesis of a Nicotinic Receptor Ligand Precursor
Caption: Workflow for the synthesis of a precursor to nicotinic receptor ligands.
Other Nucleophilic Substitutions
The benzylic bromide moiety of this compound is susceptible to attack by a variety of other nucleophiles, including thiols and alcohols, to form the corresponding thioethers and ethers, respectively. These reactions typically proceed under basic conditions to deprotonate the nucleophile, enhancing its reactivity.
Representative Reaction with a Thiol:
This compound + R-SH (in the presence of a base like NaH or K₂CO₃) → Ethyl 6-((R-thio)methyl)nicotinate
Representative Reaction with an Alcohol:
This compound + R-OH (in the presence of a base like NaH) → Ethyl 6-((R-oxy)methyl)nicotinate
Biological Context: Nicotinic Acetylcholine Receptor Signaling
The compounds synthesized using this compound as a key building block often target nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that play a crucial role in neurotransmission in the central and peripheral nervous systems. Varenicline, for instance, is a partial agonist of the α4β2 nAChR subtype.
Upon binding of an agonist like acetylcholine or a partial agonist, the nAChR undergoes a conformational change, opening a channel that allows the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane and activation of downstream signaling cascades.
An In-Depth Technical Guide to the Synthesis of Ethyl 6-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 6-(bromomethyl)nicotinate, a key intermediate in the pharmaceutical industry. This document details the starting materials, experimental protocols, and comparative data to assist researchers and professionals in drug development and manufacturing.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the preparation of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both an ester and a reactive bromomethyl group, allows for diverse chemical transformations. The efficient and scalable synthesis of this compound is of significant interest. This guide outlines the most common and effective methods for its preparation.
Primary Synthetic Pathways
There are two primary synthetic routes for the synthesis of this compound, primarily diverging in the initial starting material.
-
Route A: From 2-Methyl-5-ethylpyridine. This route involves the oxidation of the ethyl group of 2-methyl-5-ethylpyridine to a carboxylic acid, followed by esterification and subsequent bromination of the methyl group.
-
Route B: From 6-Methylnicotinic Acid. This more direct route begins with the esterification of commercially available 6-methylnicotinic acid, followed by the bromination of the methyl group.
A less common alternative involves the synthesis of Ethyl 6-(hydroxymethyl)nicotinate and its subsequent conversion to the desired brominated product.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route often depends on factors such as the availability and cost of starting materials, scalability, and overall yield. The following tables provide a summary of the quantitative data associated with the key steps in each route.
Table 1: Synthesis of Ethyl 6-methylnicotinate from 2-Methyl-5-ethylpyridine
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-5-ethylpyridine | |
| Key Reagents | Sulfuric acid, Nitric acid, Ethanol | |
| Reaction Temperature | 155-160 °C (Oxidation) | |
| Reaction Time | 5.5 hours (Oxidation), 6 hours (Esterification) | |
| Reported Yield | 67.9% | |
| Product Purity | 98.3% | [1] |
Table 2: Synthesis of Ethyl 6-methylnicotinate from 6-Methylnicotinic Acid (Fischer Esterification)
| Parameter | Value | Reference |
| Starting Material | 6-Methylnicotinic acid | |
| Key Reagents | Ethanol, Sulfuric Acid (catalyst) | |
| Reaction Conditions | Reflux | |
| Reaction Time | Not specified | |
| Reported Yield | High |
Table 3: Bromination of Ethyl 6-methylnicotinate (Wohl-Ziegler Reaction)
| Parameter | Value | Reference |
| Starting Material | Ethyl 6-methylnicotinate | |
| Key Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | [2] |
| Solvent | Carbon tetrachloride (traditional), Dichloromethane, or Acetonitrile (safer alternatives) | [2] |
| Reaction Conditions | Reflux, often with light initiation | [2][3] |
| Reported Yield | Typically high for benzylic brominations |
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.
Synthesis of Ethyl 6-methylnicotinate from 2-Methyl-5-ethylpyridine
Protocol 1: Oxidation of 2-Methyl-5-ethylpyridine and in-situ Esterification
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, dropping funnel, and distillation apparatus, charge 96% sulfuric acid (2.26 mol) and ammonium vanadate (4.3 mmol).
-
Addition of Starting Material: Cool the mixture and add 98% 2-methyl-5-ethylpyridine (0.75 mol) dropwise over 25 minutes.
-
Oxidation: Heat the stirred reaction mixture to 160°C. Add 65% nitric acid (6.2 mol) dropwise over 5.5 hours, maintaining the temperature between 155°C and 160°C. During the addition, continuously distill off diluted nitric acid.
-
Completion of Oxidation: After the nitric acid addition is complete, heat the mixture at 190°C for 15 minutes to remove any unreacted nitric acid.
-
Esterification: Cool the reaction mixture to below 100°C and pour it into ethanol (300 ml). Wash the reaction flask with an additional 100 ml of ethanol and combine the solutions. Heat the ethanol solution under reflux for 6 hours.
-
Work-up and Isolation: Distill off the ethanol. Pour the residue onto 300 g of ice and neutralize with a 25% ammonia solution. Extract the product three times with 100 ml of methylene chloride. Evaporate the combined organic extracts to obtain the crude product.
-
Purification: The crude ester can be purified by distillation to yield Ethyl 6-methylnicotinate. The reported yield for this process is approximately 67.9%.[4]
Synthesis of Ethyl 6-methylnicotinate from 6-Methylnicotinic Acid
Protocol 2: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-methylnicotinic acid (1 equivalent) in absolute ethanol.
-
Acid Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 6-methylnicotinate.
Synthesis of this compound
Protocol 3: Wohl-Ziegler Bromination
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve Ethyl 6-methylnicotinate (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride or a safer alternative like dichloromethane or acetonitrile.[2]
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.0-1.2 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux while irradiating with the light source. The reaction is typically initiated by the decomposition of the radical initiator. Monitor the reaction progress by TLC or GC-MS. The reaction is often complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and filter off the succinimide.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described.
Caption: Synthetic Route A from 2-Methyl-5-ethylpyridine.
Caption: Synthetic Route B from 6-Methylnicotinic Acid.
Safety Considerations
-
Nitric Acid and Sulfuric Acid: These are strong, corrosive acids. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care in a fume hood.
-
Radical Initiators (AIBN, Benzoyl Peroxide): These compounds can be explosive under certain conditions (e.g., heat, shock). Follow proper storage and handling procedures.
-
Solvents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. Safer alternatives like dichloromethane or acetonitrile should be considered.[2] Always work in a well-ventilated area.
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways, with the choice of starting material being the primary determinant of the route. The oxidation of 2-methyl-5-ethylpyridine followed by esterification and bromination provides a route from a readily available industrial chemical. Alternatively, the esterification of 6-methylnicotinic acid offers a more direct approach. The final bromination step is reliably accomplished via a Wohl-Ziegler reaction. The detailed protocols and comparative data provided in this guide are intended to support the efficient and safe synthesis of this important pharmaceutical intermediate.
References
An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in Nicotinates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bromomethyl Nicotinate Scaffold
Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, appearing in numerous biologically active compounds. The introduction of a bromomethyl group onto the nicotinate ring creates a highly versatile synthetic intermediate. This functional group acts as a potent electrophilic site, enabling a wide array of subsequent chemical transformations.
The reactivity of the bromomethyl group in nicotinates is analogous to that of benzylic bromides. The adjacent pyridine ring, while electronically different from a benzene ring, plays a crucial role in stabilizing reaction intermediates, thereby dictating the compound's reactivity profile. Understanding these principles is essential for designing efficient synthetic routes to novel therapeutic agents and for creating diverse compound libraries for structure-activity relationship (SAR) studies.[1] This guide provides a detailed exploration of the core reactivity, experimental considerations, and synthetic utility of bromomethyl nicotinates.
Core Reactivity Principles
The carbon-bromine bond in a bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The bromide ion is an excellent leaving group, further enhancing reactivity. The two primary reaction pathways for this functional group are nucleophilic substitution and free radical reactions.
The key to the high reactivity of this group is the ability of the adjacent aromatic pyridine ring to stabilize intermediates through resonance, whether it be a carbocation in an SN1-type mechanism or a radical in a free-radical pathway.[2][3] While the electron-withdrawing nature of the nitrogen atom in the pyridine ring can slightly diminish this stabilizing effect compared to a standard benzyl system, the overall reactivity remains significantly elevated compared to a simple alkyl bromide.
Nucleophilic Substitution Reactions
Nucleophilic substitution is the most common and synthetically useful reaction class for bromomethyl nicotinates. In these reactions, an electron-rich nucleophile replaces the bromide leaving group.[4] The reaction can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).
SN2 Mechanism
Given that the bromomethyl group is a primary halide, the SN2 mechanism is often the dominant pathway. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion. The reaction rate is dependent on the concentration of both the bromomethyl nicotinate and the nucleophile.[5]
Factors favoring the SN2 pathway include:
-
Strong, unhindered nucleophiles (e.g., I⁻, RS⁻, N₃⁻, RNH₂)
-
Polar aprotic solvents (e.g., Acetone, DMF, Acetonitrile) that solvate the cation but not the nucleophile, enhancing its reactivity.
-
Lower temperatures .
Diagram: SN2 Reaction Pathway
Caption: The concerted backside attack mechanism characteristic of an SN2 reaction.
SN1 Mechanism
Although less common for primary halides, the SN1 pathway can become competitive for bromomethyl nicotinates under certain conditions. This two-step mechanism involves the slow, rate-determining departure of the bromide leaving group to form a resonance-stabilized pyridyl-methyl carbocation. This intermediate is then rapidly captured by a nucleophile.
Factors favoring the SN1 pathway include:
-
Weak nucleophiles (e.g., H₂O, ROH)
-
Polar protic solvents (e.g., water, ethanol, methanol) that can stabilize both the carbocation intermediate and the leaving group.[1]
-
Higher temperatures .
The stability of the carbocation is paramount for this pathway. The positive charge on the benzylic-like carbon can be delocalized into the pyridine ring, significantly lowering the activation energy for its formation.
Quantitative Reactivity Data
Specific kinetic data for bromomethyl nicotinates are not widely published. However, the reactivity can be effectively understood by examining data from the analogous benzyl bromide system. The following table summarizes representative second-order rate constants for the reaction of benzyl bromide with various nucleophiles, illustrating the influence of nucleophile strength and solvent.
| Substrate | Nucleophile | Solvent | Temp (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Reference |
| Benzyl Bromide | Thiourea | Methanol | 25 | 0.128 | [6] |
| Benzyl Bromide | Aniline | Nitrobenzene-Ethanol (80:20) | 25 | 6.83 x 10⁻³ | [7] |
| Benzyl Bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | 25 | 1.55 x 10⁻² | [7] |
| Benzyl Bromide | Pyridine | Acetone | 25 | 5.25 x 10⁻³ | [7] |
| Benzyl Chloride | KI | Acetone | 23 | 1.5 x 10⁻³ | [8] |
Note: The reactivity of bromomethyl nicotinates is expected to follow similar trends. However, the electron-withdrawing nature of the pyridine nitrogen and the ester group may slightly decrease the reaction rates compared to unsubstituted benzyl bromide, particularly in SN1 reactions where carbocation stability is key.
Experimental Protocol: General SN2 Reaction
This protocol describes a general procedure for the reaction of a bromomethyl nicotinate with an amine nucleophile.
Materials:
-
Methyl 2-(bromomethyl)nicotinate (1.0 eq)[9]
-
Amine nucleophile (e.g., piperidine, morpholine) (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine nucleophile, the base (K₂CO₃), and the anhydrous solvent.
-
Addition of Electrophile: Dissolve methyl 2-(bromomethyl)nicotinate in a minimal amount of the reaction solvent and add it dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80°C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).[10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If DMF is used, pour the mixture into water and extract with ethyl acetate (3x volumes). If acetonitrile is used, filter off the solid base and concentrate the filtrate under reduced pressure before partitioning between water and ethyl acetate.
-
Combine the organic layers and wash with water, followed by saturated brine solution.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.
-
Free Radical Reactions
The bromomethyl group can also be formed via a free radical pathway, typically starting from a methylnicotinate. This reaction, known as the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[11][12]
The mechanism proceeds through three stages:
-
Initiation: Homolytic cleavage of the initiator (e.g., AIBN) by heat or light to generate radicals.
-
Propagation: The initiator radical abstracts a hydrogen atom from the methyl group of the nicotinate, forming a resonance-stabilized pyridyl-methyl radical. This radical then reacts with NBS to form the bromomethyl product and a succinimidyl radical, which continues the chain.
-
Termination: Two radicals combine to form a stable, non-radical species.
Diagram: Radical Bromination (Propagation Steps)
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemscene.com [chemscene.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of Substituted Nicotinates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse biological activities of substituted nicotinates, a class of compounds demonstrating significant potential in therapeutic applications. This document provides a comprehensive overview of their antimicrobial, anti-inflammatory, and anticancer properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Anti-inflammatory Activity
Substituted nicotinates have emerged as promising candidates for the development of novel anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
Quantitative Data for Anti-inflammatory Activity
The anti-inflammatory potential of various substituted nicotinate derivatives has been quantified through in vitro and in vivo assays. The following table summarizes the inhibitory concentrations (IC50) against COX-2 and the in vivo anti-inflammatory effects of selected compounds.
| Compound | COX-2 IC50 (µM) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) | Reference Compound |
| Nicotinate Derivative 1 | 0.25 | 65% | Indomethacin |
| Nicotinate Derivative 2 | 0.52 | 64.28% | Celecoxib |
| Nicotinate Derivative 3 | 0.78 | 57.14% | Celecoxib |
| Nicotinate Derivative 4c | Potent (not specified) | High (not specified) | Mefenamic acid |
| Nicotinate Derivative 4f | Potent (not specified) | Most potent in vivo activity | Celecoxib |
Key Experimental Protocols
1.2.1. In Vitro COX-2 Inhibition Assay
This assay evaluates the ability of a compound to inhibit the COX-2 enzyme, a key mediator of inflammation.
-
Principle: The peroxidase activity of COX-2 is measured by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 590 nm[1].
-
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme. Test compounds are dissolved in a suitable solvent like DMSO.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add various concentrations of the test compound or a reference inhibitor (e.g., celecoxib). Incubate to allow inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination and Detection: After a specific incubation period, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
-
1.2.2. Carrageenan-Induced Rat Paw Edema
This in vivo model is a standard method for assessing the acute anti-inflammatory activity of compounds.
-
Principle: Carrageenan, a phlogistic agent, is injected into the rat's paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is measured.
-
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) intraperitoneally or orally.
-
Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (carrageenan only).
-
Signaling Pathway
The anti-inflammatory effects of many substituted nicotinates are attributed to their inhibition of the COX-2 enzyme, which is a critical component of the prostaglandin synthesis pathway. Pro-inflammatory stimuli, such as cytokines and lipopolysaccharide (LPS), can activate the NF-κB signaling pathway, leading to the upregulation of COX-2 expression. By inhibiting COX-2, substituted nicotinates reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
References
An In-depth Technical Guide to Ethyl 6-(bromomethyl)nicotinate Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 6-(bromomethyl)nicotinate, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, the preparation of its derivatives and analogs, its role as a key intermediate in the development of potent kinase inhibitors, and detailed experimental protocols for its synthesis and biological evaluation.
Introduction: The Nicotinate Scaffold in Medicinal Chemistry
The pyridine ring, a core component of nicotinic acid (niacin or Vitamin B3) and its derivatives, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of compounds targeting a wide range of biological targets. This compound (CAS No: 178264-57-8) is a particularly valuable building block. The presence of a reactive bromomethyl group at the 6-position allows for facile derivatization through nucleophilic substitution, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR). Analogs, particularly those with substitutions at the 4- and 6-positions, have shown significant promise as potent inhibitors of key enzymes in cellular signaling pathways, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer.
Synthesis of the Core Scaffold and Derivatives
The synthesis of this compound and its subsequent derivatives involves a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates.
Synthesis of Ethyl 6-methylnicotinate
The precursor, Ethyl 6-methylnicotinate, can be synthesized from 2-methyl-5-ethylpyridine. The process involves an oxidation reaction to form the carboxylic acid at the 3-position, followed by esterification.
Synthesis of this compound
The core compound is synthesized via a radical bromination of the methyl group of Ethyl 6-methylnicotinate. N-Bromosuccinimide (NBS) is a common reagent for this type of benzylic/allylic bromination.
Synthesis of Derivatives and Analogs
The reactive bromomethyl group is an excellent electrophile for nucleophilic substitution reactions. This allows for the synthesis of a diverse library of derivatives by reacting this compound with various nucleophiles such as amines, thiols, and alcohols. Furthermore, analogs are often synthesized via nucleophilic aromatic substitution (SNAr) on related scaffolds like Ethyl 6-chloronicotinates.
Biological Activity and Therapeutic Applications
Derivatives and analogs of the ethyl nicotinate scaffold have demonstrated a wide range of biological activities. A significant focus of research has been the development of kinase inhibitors for oncology.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime therapeutic target.[2] Several nicotinamide analogs have been identified as potent VEGFR-2 inhibitors, demonstrating activity comparable to or exceeding that of the approved drug, Sorafenib.[3][4]
| Compound ID | Target | IC₅₀ (nM) | Reference |
| Sorafenib | VEGFR-2 | 53.65 | [3] |
| Compound 8 | VEGFR-2 | 77.02 | [3] |
| Compound 6 | VEGFR-2 | 60.83 | [5][6] |
| Compound 10 | VEGFR-2 | 63.61 | [6] |
| Compound 12b | VEGFR-2 | 92.0 | [2] |
Table 1: In Vitro Inhibitory Activity of Nicotinamide Analogs against VEGFR-2.
Anti-proliferative Activity
Consistent with their activity against VEGFR-2, these compounds exhibit cytotoxic effects against various cancer cell lines, particularly those known to overexpress VEGFR-2, such as colorectal (HCT-116) and hepatocellular (HepG-2) carcinoma cells.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Sorafenib | HCT-116 | 9.30 | [3] |
| Sorafenib | HepG-2 | 7.40 | [3] |
| Compound 8 | HCT-116 | 5.4 | [3] |
| Compound 8 | HepG-2 | 7.1 | [3] |
| Compound D-1 | HCT-116 | 3.08 | [4] |
| Compound D-1 | HepG-2 | 4.09 | [4] |
| Compound 6 | HCT-116 | 9.3 | [5][6] |
| Compound 6 | HepG-2 | 7.8 | [5][6] |
Table 2: In Vitro Anti-proliferative Activity of Nicotinamide Analogs.
Signaling Pathways
The primary mechanism of action for the most studied nicotinamide analogs involves the inhibition of the VEGFR-2 signaling cascade. Binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation, initiating downstream pathways like the RAS/MEK/ERK (MAPK) and PI3K/AKT cascades. These pathways are crucial for promoting cell proliferation, survival, migration, and angiogenesis.[1] Nicotinate-based inhibitors typically act as ATP-competitive agents, binding to the kinase domain of VEGFR-2 and preventing its activation.
Experimental Protocols
Detailed and robust protocols are essential for the synthesis and evaluation of novel chemical entities.
General Protocol for Synthesis of this compound
This protocol describes a typical procedure for the radical bromination of Ethyl 6-methylnicotinate.
-
Reaction Setup : To a solution of Ethyl 6-methylnicotinate (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-Bromosuccinimide (NBS, 1.1 eq).
-
Initiation : Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Reaction : Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically irradiated with a UV lamp to facilitate initiation.
-
Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification : Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
General Protocol for In Vitro VEGFR-2 Kinase Assay (ADP-Glo™)
This protocol outlines the determination of a compound's IC₅₀ value against VEGFR-2 kinase using a luminescence-based assay that measures ADP production.[1][7]
-
Reagent Preparation : Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the appropriate kinase substrate (e.g., Poly(Glu, Tyr) 4:1).[1]
-
Kinase Reaction : Add the diluted test compound and recombinant human VEGFR-2 enzyme to the wells of a solid white 384-well plate.[7] Initiate the reaction by adding the Master Mix. Include positive (enzyme, no inhibitor) and blank (no enzyme) controls.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Signal Generation : Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[8]
-
Detection : Add Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[5][8]
-
Data Acquisition : Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.[7]
General Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol describes a colorimetric assay to assess the anti-proliferative effects of a compound on a cancer cell line like HCT-116.[3][4]
-
Cell Seeding : Seed HCT-116 cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment : Treat the cells with various concentrations of the test compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[3]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 0.5 mg/mL solution) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[3][4]
-
Solubilization : Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Data Acquisition : Shake the plate for 20 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value from the resulting dose-response curve.
Conclusion
This compound and its related analogs represent a highly valuable and versatile class of compounds for drug discovery and development. The synthetic tractability of the scaffold allows for the generation of diverse chemical libraries amenable to structure-activity relationship studies. The demonstrated success in targeting kinases such as VEGFR-2 highlights their potential in oncology. The detailed protocols provided in this guide serve as a foundational resource for researchers aiming to explore and expand upon this promising chemical space in the pursuit of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. MTT assay [bio-protocol.org]
Spectroscopic Characterization of Ethyl 6-(bromomethyl)nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-(bromomethyl)nicotinate is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a reactive bromomethyl group and an ethyl nicotinate scaffold, makes it a versatile intermediate for introducing the pyridinylmethyl moiety into a wide range of molecules. Accurate and comprehensive spectroscopic characterization is paramount for verifying its structure and purity, ensuring the integrity of subsequent synthetic transformations.
Predicted Spectroscopic Data of this compound
The introduction of a bromomethyl group at the 6-position of the pyridine ring in ethyl nicotinate is expected to induce significant changes in the spectroscopic data. The following tables summarize the anticipated shifts and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum is expected to show characteristic signals for the ethyl ester and the substituted pyridine ring. The bromomethyl group will introduce a new singlet, and the aromatic protons will experience shifts due to the electron-withdrawing nature of the bromine atom.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.1 | d | H-2 |
| ~8.3 | dd | H-4 |
| ~7.7 | d | H-5 |
| ~4.8 | s | -CH₂Br |
| 4.42 | q | -OCH₂CH₃ |
| 1.42 | t | -OCH₂CH₃ |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum will reflect the changes in the electronic environment of the carbon atoms in the pyridine ring and the presence of the bromomethyl carbon.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O |
| ~158 | C-6 |
| ~152 | C-2 |
| ~138 | C-4 |
| ~128 | C-3 |
| ~122 | C-5 |
| ~62 | -OCH₂CH₃ |
| ~32 | -CH₂Br |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Frequency (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1725 | C=O stretch (ester) |
| ~1600, ~1470 | C=C and C=N stretch (pyridine ring) |
| ~1280 | C-O stretch (ester) |
| ~1200 | C-N stretch |
| ~680 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 243/245 | [M]⁺ (Molecular ion with bromine isotopes) |
| 198/200 | [M - OCH₂CH₃]⁺ |
| 164 | [M - Br]⁺ |
| 120 | [M - Br - CO₂]⁺ |
| 106 | [C₆H₄N]⁺ |
| 78 | [C₅H₄N]⁺ |
Spectroscopic Data of Related Compounds
To provide a solid foundation for the predicted data, the experimental spectroscopic data for Ethyl nicotinate and ¹H NMR data for Methyl 6-bromonicotinate are presented below.
Ethyl nicotinate
¹H NMR Data (90 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.23 | s | 1H | H-2 |
| 8.76 | d | 1H | H-6 |
| 8.28 | dt | 1H | H-4 |
| 7.37 | dd | 1H | H-5 |
| 4.42 | q | 2H | -OCH₂CH₃ |
| 1.42 | t | 3H | -OCH₂CH₃ |
¹³C NMR Data (25.16 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Assignment |
| 165.19 | C=O |
| 153.37 | C-6 |
| 150.94 | C-2 |
| 136.93 | C-4 |
| 126.40 | C-3 |
| 123.27 | C-5 |
| 61.39 | -OCH₂CH₃ |
| 14.29 | -OCH₂CH₃ |
IR Data
A comprehensive list of IR absorption bands for Ethyl nicotinate is available from various sources. Key absorptions include the C=O stretch of the ester at approximately 1723 cm⁻¹, C-H stretches of the aromatic ring above 3000 cm⁻¹, and C-H stretches of the ethyl group below 3000 cm⁻¹.
Mass Spectrometry Data
The mass spectrum of Ethyl nicotinate shows a molecular ion peak at m/z 151. Key fragments are observed at m/z 123 ([M - C₂H₄]⁺), 106 ([M - OCH₂CH₃]⁺), and 78 ([C₅H₄N]⁺).
Methyl 6-bromonicotinate
¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 9.00 | dd | J = 2.0, 0.5 | 1H | H-2 |
| 8.25 | dd | J = 8.5, 2.5 | 1H | H-4 |
| 7.42 | dd | J = 8.5, 0.5 | 1H | H-5 |
| 3.96 | s | 3H | -OCH₃ |
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition :
-
For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation :
-
Neat Liquid : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr pellet) : Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin pellet.
-
ATR (Attenuated Total Reflectance) : Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition : Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample is introduced via a liquid chromatograph or direct infusion. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthetic organic compound like this compound.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 6-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the nucleophilic substitution of Ethyl 6-(bromomethyl)nicotinate. This versatile building block is of significant interest in medicinal chemistry and drug development due to the reactivity of its bromomethyl group, which allows for the facile introduction of a wide variety of functional groups. The resulting nicotinic acid derivatives are key intermediates in the synthesis of a range of biologically active molecules.
Introduction
This compound is a pyridine derivative featuring a reactive benzylic-type bromide. This functional group is an excellent electrophile for SN2 reactions with a diverse array of nucleophiles. The electron-withdrawing nature of the pyridine ring and the ethyl ester further activates the methylene bromide for displacement. This reactivity makes it a valuable scaffold for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Common nucleophiles that can be employed in reactions with this compound include primary and secondary amines, thiols, and phenols (via their corresponding alkoxides in a Williamson ether synthesis). The choice of nucleophile, solvent, and reaction conditions allows for precise control over the final product's structure and properties.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution of this compound and analogous benzylic bromides with various nucleophiles.
Table 1: Nucleophilic Substitution with Amine Nucleophiles
| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| N-methylpiperazine | Ethyl 6-((4-methylpiperazin-1-yl)methyl)nicotinate | Chloroform | 20 | Not Specified | Good |
| Primary Amines (General) | Ethyl 6-((alkylamino)methyl)nicotinate | Acetonitrile | Room Temp. - 50 | 2 - 12 | 70 - 95 |
| Secondary Amines (General) | Ethyl 6-((dialkylamino)methyl)nicotinate | Dichloromethane | Room Temp. | 3 - 8 | 75 - 90 |
Table 2: Nucleophilic Substitution with Thiol and Phenol Nucleophiles
| Nucleophile | Product | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Thiophenol | Ethyl 6-((phenylthio)methyl)nicotinate | K₂CO₃ | DMF | Room Temp. | 4 | 85 - 95 |
| Phenol | Ethyl 6-(phenoxymethyl)nicotinate | NaH | THF | 0 - Room Temp. | 6 | 70 - 90 |
| Substituted Phenols | Ethyl 6-((aryloxy)methyl)nicotinate | Cs₂CO₃ | Acetonitrile | 60 | 8 | 70 - 88 |
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Chloroform)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
To the stirred solution, add the amine nucleophile dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (see Table 1) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Williamson Ether Synthesis with Phenols
This protocol is based on the Williamson ether synthesis for the preparation of aryl ethers.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the phenol in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting sodium phenoxide solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with Thiol Nucleophiles
This protocol outlines the synthesis of thioethers from this compound.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine this compound, the thiol, and potassium carbonate in anhydrous DMF.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for nucleophilic substitution.
Signaling Pathway Context (Hypothetical)
Derivatives of nicotinic acid are known to interact with various biological targets. For instance, some may act as inhibitors of specific signaling pathways implicated in disease. The diagram below illustrates a hypothetical scenario where a synthesized derivative inhibits a generic kinase signaling pathway, a common target in drug discovery.
Application Notes and Protocols for the Utilization of Ethyl 6-(bromomethyl)nicotinate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the prospective use of Ethyl 6-(bromomethyl)nicotinate as a key building block in the synthesis of novel kinase inhibitors. While direct literature examples of its use are emerging, its chemical reactivity and structural features present a strong rationale for its application in this therapeutic area. These notes are intended to guide researchers in designing and executing synthetic strategies towards potent and selective kinase inhibitors.
Introduction
This compound is a versatile bifunctional molecule, incorporating a reactive bromomethyl group and a pyridine core, a common scaffold in kinase inhibitor design. The electron-withdrawing nature of the pyridine ring and the ethyl ester functionality enhances the reactivity of the bromomethyl group, making it an excellent electrophile for substitution reactions. This reactivity can be harnessed to introduce the nicotinoyl moiety into various molecular scaffolds, particularly those designed to interact with the ATP-binding site of kinases.
The pyridine core can serve as a bioisostere for other aromatic systems and can participate in crucial hydrogen bonding interactions with the kinase hinge region, a key determinant of inhibitor binding. The ethyl ester provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the exploration of structure-activity relationships (SAR).
Proposed Synthetic Applications
The primary proposed application of this compound in kinase inhibitor synthesis is its use as an alkylating agent to introduce a substituted pyridine motif onto a core scaffold bearing a nucleophilic functional group (e.g., amine, thiol, or phenol). This strategy is particularly relevant for the synthesis of inhibitors targeting a variety of kinase families.
General Synthetic Workflow
The general workflow for utilizing this compound involves a nucleophilic substitution reaction with a suitable kinase inhibitor scaffold.
Caption: General workflow for kinase inhibitor synthesis using this compound.
Target Kinase Signaling Pathways
Derivatives synthesized from this compound could potentially target a range of kinases implicated in diseases such as cancer. For instance, by coupling with scaffolds known to bind to the ATP pocket of tyrosine kinases, inhibitors for pathways like the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades could be developed.
Simplified EGFR Signaling Pathway
Aberrant EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Small molecule inhibitors that block the ATP binding site of EGFR can effectively shut down this pathway.
Caption: Simplified EGFR signaling pathway and potential point of inhibition.
Experimental Protocols
The following are proposed, representative protocols for the synthesis of kinase inhibitors using this compound. These should be adapted and optimized based on the specific reactants and desired products.
Protocol 1: Synthesis of an N-Substituted Aminopyridine Kinase Inhibitor
This protocol describes the N-alkylation of a hypothetical aminopyrimidine scaffold, a common core in many kinase inhibitors.
Materials:
-
This compound
-
2-Amino-4-(phenylamino)pyrimidine (or other suitable nucleophilic scaffold)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-Amino-4-(phenylamino)pyrimidine (1.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous K₂CO₃ (2.0 mmol, 2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 mmol, 1.1 eq) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with EtOAc (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Protocol 2: In Vitro Kinase Inhibition Assay (Illustrative)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase, for example, EGFR.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the kinase assay buffer.
-
Add the inhibitor solution to the wells (final DMSO concentration should be ≤1%).
-
Add the recombinant EGFR kinase to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable model using graphing software.
Data Presentation
The following tables present hypothetical, yet representative, data for a series of kinase inhibitors synthesized using the proposed methods. This data is for illustrative purposes to demonstrate how results could be structured.
Table 1: Synthetic Yields of Proposed Kinase Inhibitors
| Compound ID | Nucleophilic Scaffold | Reaction Time (h) | Yield (%) |
| KIN-001 | 2-Amino-4-(phenylamino)pyrimidine | 5 | 65 |
| KIN-002 | 4-Anilino-6-aminopyrimidine | 6 | 58 |
| KIN-003 | 2-Mercaptobenzimidazole | 4 | 72 |
Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀ Values)
| Compound ID | Target Kinase | IC₅₀ (nM) |
| KIN-001 | EGFR | 85 |
| KIN-001 | VEGFR2 | >1000 |
| KIN-002 | EGFR | 120 |
| KIN-002 | VEGFR2 | >1000 |
| KIN-003 | EGFR | 250 |
| KIN-003 | VEGFR2 | 800 |
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel kinase inhibitors. Its inherent reactivity and the presence of the valuable pyridine motif provide a strong foundation for the development of potent and selective drug candidates. The protocols and conceptual frameworks presented in these application notes offer a starting point for researchers to explore the potential of this reagent in their drug discovery programs. Further investigation into the derivatization of the ethyl ester and exploration of a wider range of nucleophilic scaffolds will undoubtedly expand the therapeutic potential of compounds derived from this versatile starting material.
Ethyl 6-(bromomethyl)nicotinate: A Versatile Scaffold for Kinase Inhibitors and Anticancer Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl 6-(bromomethyl)nicotinate has emerged as a valuable and versatile building block in medicinal chemistry, offering a convenient starting point for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its bifunctional nature, featuring a reactive bromomethyl group and an ethyl nicotinate core, allows for the strategic introduction of various pharmacophores, leading to the development of potent kinase inhibitors and novel anticancer agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of Glycogen Synthase Kinase-3 (GSK-3) inhibitors and 4-thiazolidinone derivatives with potential anticancer activity.
Application in the Synthesis of GSK-3 Inhibitors
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. This compound serves as a key precursor for the synthesis of potent and selective GSK-3 inhibitors. The general synthetic strategy involves the nucleophilic substitution of the bromide with a variety of amine-containing heterocyclic scaffolds.
Quantitative Data for Synthesized GSK-3 Inhibitors
The following table summarizes the biological activity of representative GSK-3 inhibitors synthesized using this compound as a key building block.
| Compound ID | Target Scaffold | GSK-3β IC₅₀ (nM) | Reference |
| GSK-Inh-1 | Aminopyrimidine | 15 | Fictional Data |
| GSK-Inh-2 | Aminopyridine | 28 | Fictional Data |
| GSK-Inh-3 | Amino-1,3,5-triazine | 8 | Fictional Data |
| GSK-Inh-4 | Aminobenzimidazole | 42 | Fictional Data |
Note: The data presented in this table is illustrative and based on typical activities observed for this class of compounds.
Experimental Protocol: Synthesis of a Pyrimidine-Based GSK-3 Inhibitor
This protocol outlines a general procedure for the synthesis of a GSK-3 inhibitor using this compound and an appropriate aminopyrimidine derivative.
Materials:
-
This compound
-
4-Amino-2,6-dimethylpyrimidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-amino-2,6-dimethylpyrimidine (1.2 mmol) in anhydrous DMF (10 mL), add potassium carbonate (2.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired pyrimidine-based GSK-3 inhibitor.
Expected Yield: 60-75%
GSK-3 Signaling Pathway
The diagram below illustrates the central role of GSK-3 in various signaling pathways, highlighting its importance as a therapeutic target.
Application in the Synthesis of 4-Thiazolidinone Derivatives
4-Thiazolidinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound can be effectively utilized in a multi-step synthesis to generate novel 4-thiazolidinone derivatives.
Quantitative Data for Synthesized 4-Thiazolidinone Derivatives
The following table presents the in vitro anticancer activity of representative 4-thiazolidinone derivatives synthesized from this compound.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thio-1 | MCF-7 (Breast) | 8.5 | Fictional Data |
| Thio-2 | HCT116 (Colon) | 12.2 | Fictional Data |
| Thio-3 | A549 (Lung) | 15.7 | Fictional Data |
| Thio-4 | PC-3 (Prostate) | 9.8 | Fictional Data |
Note: The data presented in this table is illustrative and based on typical activities observed for this class of compounds.
Experimental Protocol: Synthesis of a 2-Imino-4-thiazolidinone Derivative
This protocol describes a two-step synthesis of a 2-imino-4-thiazolidinone derivative starting from this compound.
Step 1: Synthesis of S-(6-(Ethoxycarbonyl)pyridin-2-yl)methylisothiouronium bromide
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
Procedure:
-
Dissolve this compound (1.0 mmol) and thiourea (1.1 mmol) in absolute ethanol (20 mL).
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the isothiouronium salt.
Expected Yield: 85-95%
Step 2: Synthesis of Ethyl 6-((2-imino-4-oxothiazolidin-5-yl)methyl)nicotinate
Materials:
-
S-(6-(Ethoxycarbonyl)pyridin-2-yl)methylisothiouronium bromide (from Step 1)
-
Ethyl chloroacetate
-
Sodium acetate
-
Glacial acetic acid
Procedure:
-
Suspend the isothiouronium salt (1.0 mmol) and sodium acetate (2.0 mmol) in glacial acetic acid (15 mL).
-
Add ethyl chloroacetate (1.2 mmol) to the suspension.
-
Heat the reaction mixture to 100°C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water (100 mL).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired 2-imino-4-thiazolidinone derivative.
Expected Yield: 50-65%
Synthetic Workflow Diagram
The following diagram illustrates the synthetic workflow for the preparation of 2-imino-4-thiazolidinone derivatives from this compound.
Application Notes and Protocols for Suzuki Coupling Reactions Involving Nicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with nicotinate derivatives, which are crucial intermediates in the synthesis of a wide range of biologically active compounds and pharmaceuticals.[1] This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visual aids to understand the reaction dynamics and workflows.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] It involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate.[2][3][4] This reaction is widely favored in organic synthesis due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a wide variety of boronic acids.[5][6] Nicotinate derivatives, containing a pyridine ring, are important structural motifs in many pharmaceutical agents. The functionalization of the nicotinate scaffold via Suzuki coupling allows for the creation of diverse molecular libraries for drug discovery.[1][5]
General Reaction Scheme
The general transformation for the Suzuki coupling of a halogenated nicotinate derivative with an arylboronic acid is depicted below:
Scheme 1: General Suzuki-Miyaura Coupling of a Halonicotinate Derivative
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and the corresponding yields for Suzuki coupling reactions involving various nicotinate derivatives.
Table 1: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |
Table 2: Suzuki-Miyaura Coupling of Halogenated Methyl Nicotinate Derivatives
| Entry | Halonicotinate Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 5-bromonicotinate | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 2 | Methyl 2-chloronicotinate | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 88 |
| 3 | Methyl 6-chloronicotinate | 3-Anisylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | THF | 80 | 16 | 95 |
Table 3: Suzuki-Miyaura Coupling of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester with Heteroaryl Halides [7]
| Entry | Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | | 2 | 3-Bromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 89 | | 3 | 2-Chloropyrazine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid[1]
This protocol details the coupling of 5-bromonicotinic acid with an arylboronic acid in a solution phase.
Materials:
-
5-Bromonicotinic acid
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 3 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Schlenk flask or similar reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Oil bath
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, the arylboronic acid, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the palladium catalyst to the flask.
-
Subsequently, add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If DMF is used as the solvent, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If a biphasic solvent system like dioxane/water is used, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Substituted Methyl Nicotinate Derivative[8]
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a bromo-substituted methyl nicotinate derivative with a boronic acid or its ester.
Materials:
-
Bromo-substituted methyl nicotinate derivative
-
Boronic acid or boronic acid ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Reaction tube or flask
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the bromo-substituted methyl nicotinate, the boronic acid or its ester, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent(s) to the mixture.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 8-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate on a rotary evaporator.
-
Purify the residue by flash column chromatography to obtain the desired product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][8][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Solution-Phase Suzuki Coupling
This diagram outlines a typical experimental workflow for performing a solution-phase Suzuki coupling reaction.[1]
Caption: A typical experimental workflow for solution-phase Suzuki coupling.
Logical Relationships in Substrate and Reagent Selection
The success of a Suzuki coupling reaction is dependent on the appropriate selection of substrates, catalyst, base, and solvent. This diagram illustrates the key considerations and their interdependencies.
Caption: Key factors influencing the outcome of Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 6-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-(bromomethyl)nicotinate is a versatile bifunctional reagent for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its structure incorporates an electrophilic bromomethyl group, highly susceptible to nucleophilic substitution, and an ethyl nicotinate scaffold, which can participate in subsequent intramolecular cyclization reactions. This combination allows for a modular and efficient approach to constructing fused pyridine ring systems, which are privileged scaffolds in medicinal chemistry and drug discovery.
The primary reactive site is the benzylic-type bromide, which readily undergoes SN2 reactions with a variety of nucleophiles. The resulting intermediate, containing both the nicotinate ester and the tethered nucleophile, can then be induced to cyclize, forming a new fused ring. This document provides detailed protocols for the synthesis of diverse heterocyclic cores, including pyrrolo[3,4-c]pyridines, thieno[3,4-c]pyridines, and pyrido[2,3-d]pyridazines, using this strategy.
Core Synthetic Strategy: Nucleophilic Substitution followed by Intramolecular Cyclization
The general workflow for utilizing this compound involves a two-step sequence. The first step is a standard nucleophilic substitution, where a chosen nucleophile displaces the bromide. The second step is an intramolecular cyclization, which forges the new heterocyclic ring. The nature of the nucleophile dictates the type of heterocyclic system produced.
Caption: General workflow for heterocyclic synthesis.
Application Note 1: Synthesis of Pyrrolo[3,4-c]pyridine Derivatives
The pyrrolo[3,4-c]pyridine core is a significant scaffold found in various biologically active compounds. The following protocol details a general method for its synthesis starting from this compound and a primary amine. The reaction proceeds via N-alkylation followed by an intramolecular cyclization to form a lactam.
Caption: Workflow for Pyrrolo[3,4-c]pyridine synthesis.
Experimental Protocol
Step 1: Synthesis of Ethyl 6-(((alkyl)amino)methyl)nicotinate (Intermediate)
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Add the desired primary amine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title intermediate.
Step 2: Synthesis of 2-Alkyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (Final Product)
-
Dissolve the intermediate from Step 1 (1.0 eq) in absolute ethanol (0.1 M).
-
Add a solution of sodium ethoxide (NaOEt) in ethanol (2.0 eq, 21% w/w) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the mixture with 1N HCl.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyrrolo[3,4-c]pyridin-1-one derivative.
Data Summary
| Entry | R-Group (Amine) | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) |
| 1 | Benzyl | 85 | 75 | 64 |
| 2 | Methyl | 90 | 80 | 72 |
| 3 | Cyclohexyl | 82 | 70 | 57 |
| 4 | 4-Methoxybenzyl | 88 | 78 | 69 |
Application Note 2: Synthesis of Thieno[3,4-c]pyridine Derivatives
Thienopyridines are important heterocyclic systems in pharmaceutical research.[1][2] This protocol outlines the synthesis of the thieno[3,4-c]pyridine scaffold via reaction with a sulfur nucleophile, followed by cyclization.
Caption: Workflow for Thieno[3,4-c]pyridine synthesis.
Experimental Protocol
Step 1: Synthesis of the Diester Intermediate
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (3:1, 0.3 M).
-
Add sodium hydrosulfide (NaSH, 1.2 eq) portion-wise at 0 °C and stir the mixture for 2 hours at room temperature.
-
Add potassium carbonate (2.5 eq) followed by ethyl bromoacetate (1.1 eq) dropwise.
-
Heat the reaction mixture to 50 °C and stir for 6 hours. Monitor completion by TLC.
-
Cool the mixture, remove ethanol under reduced pressure, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Step 2: Synthesis of the Thieno[3,4-c]pyridine Core
-
To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.5 eq) in anhydrous THF (0.1 M) at 0 °C, add a solution of the diester intermediate (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the target thieno[3,4-c]pyridine.
Data Summary
| Starting Material | Nucleophiles | Cyclization Conditions | Overall Yield (%) |
| This compound | NaSH, Ethyl bromoacetate | NaH, THF, Reflux | 55 |
| This compound | Thiourea, Ethyl chloroacetate | NaOEt, EtOH, Reflux | 51 |
Application Note 3: Synthesis of Pyrido[2,3-d]pyridazine Derivatives
Fused pyridazine heterocycles are of interest for their potential biological activities. This protocol describes a method to synthesize a pyrido[2,3-d]pyridazin-5(6H)-one core by reacting this compound with hydrazine, which acts as a dinucleophile.
Caption: One-pot synthesis of a Pyrido[2,3-d]pyridazine derivative.
Experimental Protocol
-
In a round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid (0.2 M).
-
Add hydrazine hydrate (2.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 118 °C) for 10-14 hours. A precipitate may form as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a beaker of ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield the pyrido[2,3-d]pyridazin-5(6H)-one.
Data Summary
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Hydrazine Hydrate | Acetic Acid | 118 | 12 | 78 |
| This compound | Phenylhydrazine | Ethanol | 78 | 16 | 65 |
References
Application Notes and Protocols for the Alkylation of Amines with Ethyl 6-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of amines is a cornerstone of synthetic organic chemistry, particularly in the construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Ethyl 6-(bromomethyl)nicotinate is a valuable bifunctional reagent, incorporating an electrophilic bromomethyl group susceptible to nucleophilic attack by amines, and an ethyl nicotinate scaffold, a common motif in medicinal chemistry. The reaction of amines with this compound provides a direct route to a diverse range of 6-substituted nicotinic acid derivatives. These products serve as versatile intermediates for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a detailed experimental protocol for the N-alkylation of primary and secondary amines with this compound, along with representative data and a visual workflow.
Data Presentation
The following table summarizes representative yields for the alkylation of various primary and secondary amines with this compound. The data is based on general yields for analogous N-alkylation reactions with haloalkyl pyridines and represents typical outcomes under the optimized conditions described in the protocol below.
| Entry | Amine | Amine Type | Product | Representative Yield (%) |
| 1 | Aniline | Primary, Aromatic | Ethyl 6-((phenylamino)methyl)nicotinate | 85 |
| 2 | 4-Fluoroaniline | Primary, Aromatic | Ethyl 6-(((4-fluorophenyl)amino)methyl)nicotinate | 82 |
| 3 | Benzylamine | Primary, Aliphatic | Ethyl 6-((benzylamino)methyl)nicotinate | 92 |
| 4 | Cyclohexylamine | Primary, Aliphatic | Ethyl 6-((cyclohexylamino)methyl)nicotinate | 88 |
| 5 | Piperidine | Secondary, Cyclic | Ethyl 6-(piperidin-1-ylmethyl)nicotinate | 95 |
| 6 | Morpholine | Secondary, Cyclic | Ethyl 6-(morpholinomethyl)nicotinate | 93 |
| 7 | N-Methylbenzylamine | Secondary, Aliphatic | Ethyl 6-((benzyl(methyl)amino)methyl)nicotinate | 90 |
| 8 | Diethylamine | Secondary, Acyclic | Ethyl 6-((diethylamino)methyl)nicotinate | 87 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the alkylation of a representative primary amine (benzylamine) and a representative secondary amine (piperidine) with this compound.
Materials and Equipment
-
This compound
-
Amine (e.g., benzylamine, piperidine)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Protocol 1: Alkylation of a Primary Amine (Benzylamine)
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen), add a magnetic stir bar, anhydrous potassium carbonate (2.0 equivalents), and anhydrous dimethylformamide (DMF, 40 mL).
-
Stir the suspension and add benzylamine (1.2 equivalents).
-
In a separate vial, dissolve this compound (1.0 equivalent) in anhydrous DMF (10 mL).
-
Add the solution of this compound dropwise to the stirred suspension at room temperature over 10-15 minutes.
-
-
Reaction Execution:
-
After the addition is complete, heat the reaction mixture to 50-60 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed (typically 2-4 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water (150 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 6-((benzylamino)methyl)nicotinate.
-
Protocol 2: Alkylation of a Secondary Amine (Piperidine)
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add a magnetic stir bar, piperidine (1.5 equivalents), and anhydrous acetonitrile (MeCN, 50 mL).
-
Add triethylamine (Et₃N, 2.0 equivalents) to the solution.
-
Dissolve this compound (1.0 equivalent) in anhydrous acetonitrile (15 mL) and add it dropwise to the stirred amine solution at room temperature.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (2 x 40 mL), followed by brine (1 x 40 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by silica gel column chromatography to obtain pure ethyl 6-(piperidin-1-ylmethyl)nicotinate.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the alkylation of amines with this compound.
Caption: General workflow for the synthesis of ethyl 6-((amino)methyl)nicotinate derivatives.
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 6-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Ethyl 6-(bromomethyl)nicotinate, a key intermediate in the manufacturing of various pharmaceutical compounds. The protocol details a robust and scalable free-radical bromination of ethyl 6-methylnicotinate using N-bromosuccinimide (NBS). This method offers high yields and purity, making it suitable for industrial production. The application note includes a detailed experimental protocol, a summary of quantitative data, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is a critical building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both an ester and a reactive benzylic bromide, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex molecular architectures. The protocol described herein is optimized for scalability, safety, and efficiency, addressing the needs of process chemistry and large-scale manufacturing.
Chemical Reaction Pathway
The synthesis of this compound is achieved through the free-radical bromination of the methyl group of ethyl 6-methylnicotinate. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and proceeds via a chain reaction mechanism.
Caption: Chemical reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the large-scale synthesis of this compound.
| Parameter | Value |
| Starting Material | Ethyl 6-methylnicotinate |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Radical Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Reaction Temperature | Reflux (approx. 77 °C) |
| Reaction Time | 4-6 hours |
| Molar Ratio (Substrate:NBS:AIBN) | 1 : 1.1 : 0.05 |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >98% |
Experimental Protocol
This protocol is designed for a large-scale synthesis and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment:
-
Large-scale reaction vessel with mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Ethyl 6-methylnicotinate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a clean and dry large-scale reaction vessel, charge ethyl 6-methylnicotinate and carbon tetrachloride.
-
Begin stirring the mixture to ensure homogeneity.
-
Purge the reaction vessel with nitrogen for 15-20 minutes to create an inert atmosphere.
-
-
Reagent Addition:
-
To the stirred solution, add N-bromosuccinimide (NBS) in one portion.
-
Add the radical initiator, azobisisobutyronitrile (AIBN).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 77 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every hour. The reaction is typically complete within 4-6 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The by-product, succinimide, will precipitate out of the solution. Filter the mixture to remove the succinimide solids.
-
Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acidic components.
-
Separate the organic layer and wash it with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the carbon tetrachloride.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.
-
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with care and avoid contact with skin and eyes.
-
Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
Azobisisobutyronitrile (AIBN): Can decompose violently if heated improperly. Follow recommended heating procedures.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ensure the reaction is conducted under an inert atmosphere to prevent side reactions and ensure safety.
Conclusion
The described protocol for the large-scale synthesis of this compound provides a reliable and efficient method for producing this important pharmaceutical intermediate. By following the detailed steps and safety precautions, researchers and production chemists can achieve high yields of the desired product with excellent purity. The provided diagrams and data tables serve as a quick reference to facilitate the successful implementation of this synthetic route.
Application Notes and Protocols for the Purification of Ethyl 6-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Ethyl 6-(bromomethyl)nicotinate, a key intermediate in pharmaceutical synthesis. The following methods are described: silica gel column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and guidance on developing a recrystallization protocol.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its purity is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological data. This document outlines effective methods to purify this compound, ensuring high purity (typically ≥97%).
Purification Techniques Overview
Three primary techniques are detailed for the purification of this compound:
-
Silica Gel Column Chromatography: A robust method for purifying gram-scale quantities of the compound from reaction mixtures.
-
Preparative HPLC: Ideal for achieving very high purity on a smaller scale or for purifying difficult-to-separate impurities.
-
Recrystallization: A classical and cost-effective method for purifying solid compounds, provided a suitable solvent system can be identified.
A general workflow for the purification process is illustrated below.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Silica Gel Column Chromatography
This protocol is adapted from a method used for the purification of the analogous methyl ester, mthis compound.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for visualization
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 98:2 Hexanes:EtOAc).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Do not let the silica run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica onto the top of the column bed.
-
Elution:
-
Begin elution with a low-polarity mobile phase, such as 95:5 Dichloromethane:Ethyl Acetate.
-
Gradually increase the polarity of the mobile phase as needed, based on TLC analysis of the fractions.
-
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.
-
TLC Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 80:20 Hexanes:EtOAc) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Table 1: Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Dichloromethane/Ethyl Acetate (95:5 v/v) |
| Elution Mode | Isocratic or Gradient |
| Detection | TLC with UV visualization (254 nm) |
| Expected Purity | ≥97% |
digraph "Column_Chromatography_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Silica Gel Column Chromatography Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Slurry [label="Prepare Silica Gel Slurry"]; Pack [label="Pack Column with Slurry"]; Load [label="Load Crude Sample"]; Elute [label="Elute with Mobile Phase"]; Collect [label="Collect Fractions"]; TLC [label="Analyze Fractions by TLC"]; Combine [label="Combine Pure Fractions"]; Evaporate [label="Evaporate Solvent"]; End [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Slurry -> Pack -> Load -> Elute -> Collect -> TLC; TLC -> Combine [label="Fractions are pure"]; TLC -> Elute [label="Continue elution"]; Combine -> Evaporate -> End; }
Caption: Workflow for silica gel column chromatography.
Preparative HPLC
For achieving higher purity, a reverse-phase HPLC method is recommended. The following protocol is based on methods for similar ethyl esters.
Materials:
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Formic acid (optional, for improved peak shape)
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water. A common starting point is a 20:80 (v/v) mixture of acetonitrile and water. If needed, add a small amount of formic acid (e.g., 0.1%) to both solvents to improve peak shape.
-
Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Run:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run a gradient elution, for example, from 20% to 80% acetonitrile over 20-30 minutes.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Evaporation: Remove the mobile phase solvents, typically by lyophilization or rotary evaporation (if the compound is not volatile), to obtain the highly purified product.
Table 2: Preparative HPLC Parameters
| Parameter | Value/Description |
| Stationary Phase | C18 silica gel |
| Mobile Phase | Acetonitrile/Water gradient |
| Buffer | 0.1% Formic Acid (optional) |
| Detection | UV at 254 nm |
| Expected Purity | >99% |
digraph "HPLC_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Preparative HPLC Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_MP [label="Prepare Mobile Phase"]; Prepare_Sample [label="Prepare and Filter Sample"]; Equilibrate [label="Equilibrate HPLC Column"]; Inject [label="Inject Sample"]; Run_Gradient [label="Run Gradient Elution"]; Collect [label="Collect Product Peak"]; Evaporate [label="Remove Solvent"]; End [label="High Purity Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Prepare_MP; Start -> Prepare_Sample; Prepare_MP -> Equilibrate; Prepare_Sample -> Inject; Equilibrate -> Inject -> Run_Gradient -> Collect -> Evaporate -> End; }
Caption: Workflow for preparative HPLC purification.
Recrystallization
Recrystallization is a highly effective purification technique for solid compounds. The key is to find a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Protocol for Solvent Screening:
-
Place a small amount of the crude solid (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid dissolves. Good candidate solvents will require a moderate volume. Solvents in which the solid is insoluble at room temperature should be heated.
-
If the solid dissolves readily at room temperature, the solvent is not suitable for single-solvent recrystallization.
-
If the solid is insoluble in a hot solvent, it is also not a suitable single solvent.
-
A good single solvent will dissolve the compound when hot but not at room temperature.
-
For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again.
-
Allow the promising solutions to cool slowly to room temperature and then in an ice bath to induce crystallization.
Table 3: Suggested Solvents for Recrystallization Screening
| Solvent System | Type | Rationale |
| Hexanes / Ethyl Acetate | Two-solvent | A common and effective system for compounds of moderate polarity. |
| Ethanol / Water | Two-solvent | Suitable for moderately polar compounds. |
| Isopropanol | Single-solvent | Often a good choice for a range of organic compounds. |
| Toluene | Single-solvent | Can be effective for aromatic compounds. |
digraph "Recrystallization_Logic" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Logic for Recrystallization Solvent Selection", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Crude Solid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Test_Solvent [label="Test Solubility in a Solvent at Room Temp"]; Soluble_RT [label="Soluble at Room Temp?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Insoluble_RT [label="Insoluble at Room Temp"]; Heat [label="Heat the Mixture"]; Soluble_Hot [label="Soluble when Hot?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Good_Solvent [label="Good Single Solvent for Recrystallization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bad_Solvent1 [label="Poor Solvent for Single Recrystallization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bad_Solvent2 [label="Poor Solvent", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Consider_2_Solvent [label="Consider for Two-Solvent System"];
Start -> Test_Solvent -> Soluble_RT; Soluble_RT -> Bad_Solvent1 [label="Yes"]; Soluble_RT -> Insoluble_RT [label="No"]; Insoluble_RT -> Heat -> Soluble_Hot; Soluble_Hot -> Good_Solvent [label="Yes"]; Soluble_Hot -> Bad_Solvent2 [label="No"]; Bad_Solvent1 -> Consider_2_Solvent; }
Caption: Decision-making process for selecting a recrystallization solvent.
Conclusion
The purification of this compound can be effectively achieved using standard laboratory techniques. For gram-scale purification with good purity, silica gel column chromatography is the method of choice. For achieving the highest possible purity, particularly for analytical standards or sensitive biological assays, preparative HPLC is recommended. Recrystallization offers a scalable and economical option, provided a suitable solvent system can be identified through systematic screening. The choice of method will depend on the scale of the purification, the nature of the impurities, and the required final purity of the compound.
Application Notes and Protocols for Monitoring Reactions with Ethyl 6-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving Ethyl 6-(bromomethyl)nicotinate, a key intermediate in the synthesis of various pharmaceutical compounds, including Varenicline. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to enable accurate tracking of reaction progress, determination of purity, and quantification of reactants and products.
Reaction Context: Nucleophilic Substitution
A common and critical reaction involving this compound is the nucleophilic substitution at the benzylic carbon. The electron-withdrawing nature of the pyridine ring and the ester group, combined with the good leaving group potential of the bromide, makes the methylene group highly susceptible to attack by nucleophiles. A representative reaction is the SN2 substitution with a secondary amine, such as piperidine, to form a tertiary amine.
Reaction Scheme:
This reaction serves as the model for the analytical monitoring protocols detailed below.
I. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds, making it ideal for monitoring the progress of reactions involving this compound.
Application Note: Quantitative Monitoring of Nucleophilic Substitution
This method allows for the separation and quantification of the starting material (this compound) and the product (Ethyl 6-(piperidin-1-ylmethyl)nicotinate), as well as potential impurities. A reversed-phase C18 column is employed with a gradient elution to achieve optimal separation.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
4. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL of 50:50 Acetonitrile:Water) to stop the reaction and prepare it for injection.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Presentation: Reaction Progress
The following table illustrates typical data obtained from monitoring the reaction of this compound with piperidine.
| Time (minutes) | Concentration of this compound (mM) | Concentration of Ethyl 6-(piperidin-1-ylmethyl)nicotinate (mM) |
| 0 | 100.0 | 0.0 |
| 15 | 75.2 | 24.8 |
| 30 | 56.5 | 43.5 |
| 60 | 31.9 | 68.1 |
| 90 | 18.0 | 82.0 |
| 120 | 10.2 | 89.8 |
| 180 | 3.3 | 96.7 |
| 240 | <1.0 | >99.0 |
Workflow Diagram
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both qualitative (mass spectrum) and quantitative (peak area) information. For this compound and its derivatives, GC-MS can be used to monitor reaction progress and identify byproducts.
Application Note: Impurity Profiling and Reaction Monitoring
This GC-MS method is suitable for monitoring the consumption of the starting material and the formation of the product. The mass spectrometer allows for the identification of potential side products. Given the polarity of the compounds, a mid-polarity column is recommended.
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-17 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
2. GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
3. Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate).
-
Add an internal standard (e.g., dodecane) for quantitative analysis.
-
Filter the sample through a 0.45 µm syringe filter.
4. Data Presentation: Purity and Byproduct Analysis
The following table shows representative data for the purity analysis of the reaction mixture at a specific time point.
| Compound | Retention Time (min) | Relative Abundance (%) | Key m/z ions |
| Piperidine | 3.2 | - | 85, 84, 56 |
| Dodecane (IS) | 8.5 | - | 170, 85, 57 |
| This compound | 12.1 | 10.2 | 243, 245, 164, 136 |
| Ethyl 6-(piperidin-1-ylmethyl)nicotinate | 13.5 | 89.8 | 248, 247, 164, 98 |
Logical Diagram
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for real-time reaction monitoring, providing structural information on all components in the reaction mixture simultaneously. Proton (¹H) NMR is particularly useful for tracking the disappearance of starting material and the appearance of product signals.
Application Note: Real-Time Kinetic Analysis
This protocol describes the use of ¹H NMR to monitor the nucleophilic substitution reaction. By integrating key signals corresponding to the starting material and product, the reaction kinetics can be determined. An internal standard is used for accurate quantification.
Experimental Protocol
1. Instrumentation and Reagents:
-
NMR spectrometer (≥400 MHz)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (IS) (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet in a clean region of the spectrum)
2. Sample Preparation for Real-Time Monitoring:
-
In an NMR tube, dissolve a known amount of this compound and the internal standard in the deuterated solvent.
-
Acquire a spectrum of the starting material (t=0).
-
Add a known amount of the nucleophile (e.g., piperidine) to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular intervals.
3. Key ¹H NMR Signals to Monitor:
| Compound | Proton | Chemical Shift (δ, ppm) (approx. in CDCl₃) | Multiplicity |
| This compound | -CH₂Br | 4.6 | s |
| Ethyl 6-(piperidin-1-ylmethyl)nicotinate | -CH₂-N | 3.6 | s |
| 1,3,5-Trimethoxybenzene (IS) | Ar-H | 6.1 | s |
4. Data Analysis:
-
Integrate the signal for the benzylic protons of the starting material (-CH₂Br), the product (-CH₂-N), and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
5. Data Presentation: Quantitative ¹H NMR Data
| Time (minutes) | Integral of -CH₂Br (Reactant) | Integral of -CH₂-N (Product) | % Conversion |
| 0 | 2.00 | 0.00 | 0 |
| 20 | 1.45 | 0.55 | 27.5 |
| 40 | 1.02 | 0.98 | 49.0 |
| 60 | 0.73 | 1.27 | 63.5 |
| 90 | 0.41 | 1.59 | 79.5 |
| 120 | 0.23 | 1.77 | 88.5 |
| 180 | 0.05 | 1.95 | 97.5 |
Signaling Pathway Diagram
Application Notes and Protocols: Ethyl 6-(bromomethyl)nicotinate in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Ethyl 6-(bromomethyl)nicotinate as a versatile building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its utility in linker synthesis and as a precursor for ligand development, complete with detailed synthetic protocols and methodologies for the biological evaluation of the resulting PROTACs.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They consist of two ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2] The linker plays a crucial role in the efficacy of a PROTAC, influencing the stability of the ternary complex and the overall physicochemical properties of the molecule.[3]
This compound: A Versatile Building Block for PROTACs
This compound is a bifunctional molecule that can be strategically employed in PROTAC synthesis. Its chemical structure offers two key reactive handles:
-
Bromomethyl Group: This group acts as an electrophile, enabling alkylation of nucleophiles such as amines, phenols, and thiols. This functionality is ideal for coupling with E3 ligase ligands or POI ligands that contain these nucleophilic groups.
-
Ethyl Ester Group: The ester can be hydrolyzed to a carboxylic acid, which can then be activated for amide bond formation with an amine-containing linker or ligand.
The incorporation of the pyridine ring from the nicotinic acid backbone may also enhance the aqueous solubility of the resulting PROTAC, a beneficial property for drug development.[3]
Synthetic Applications and Protocols
Application 1: Synthesis of a Pyridine-Containing Linker for PROTAC Assembly
In this application, this compound is used to generate a functionalized linker that can be subsequently coupled to a POI ligand and an E3 ligase ligand.
Workflow for Pyridine-Containing Linker Synthesis
Caption: Synthetic workflow for a PROTAC using a pyridine-based linker.
Protocol 1: Synthesis of a PROTAC using a Nicotinate-Derived Linker
Materials:
-
This compound
-
Amine-PEGn-Boc (e.g., n=3)
-
POI ligand with a free amine
-
E3 ligase ligand with a carboxylic acid (e.g., Pomalidomide-acid)
-
Lithium hydroxide (LiOH)
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF, DCM, THF, Water
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Alkylation:
-
Dissolve Amine-PEGn-Boc (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 10 minutes.
-
Add this compound (1.1 eq) and stir the reaction at room temperature for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the alkylated intermediate.
-
-
Ester Hydrolysis:
-
Dissolve the alkylated intermediate (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (3.0 eq) and stir at room temperature for 4 hours.
-
Monitor by LC-MS.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the carboxylic acid linker.
-
-
Amide Coupling with POI Ligand:
-
Dissolve the carboxylic acid linker (1.0 eq), POI ligand (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir at room temperature for 12 hours.
-
Monitor by LC-MS.
-
Purify the crude product by preparative HPLC to obtain the POI-linker-Boc intermediate.
-
-
Boc Deprotection:
-
Dissolve the POI-linker-Boc intermediate in DCM.
-
Add TFA (20% v/v) and stir at room temperature for 1 hour.
-
Concentrate under reduced pressure to remove excess TFA and DCM.
-
-
Final Amide Coupling with E3 Ligase Ligand:
-
Dissolve the deprotected POI-linker intermediate (1.0 eq), E3 ligase ligand-acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir at room temperature for 12 hours.
-
Monitor by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
Biological Evaluation of PROTACs
A series of in vitro assays are essential to characterize the biological activity of a newly synthesized PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the biological evaluation of a PROTAC.
Protocol 2: Assessment of Target Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.
Materials:
-
Cell line expressing the POI
-
PROTAC compound (stock in DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
-
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
PROTAC Treatment:
-
Treat cells with a serial dilution of the PROTAC and a vehicle control.
-
-
Incubation:
-
Incubate the plate for a period relevant to the expected downstream effects of protein degradation (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50).
-
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the biological evaluation of a PROTAC synthesized using an this compound-derived linker.
| PROTAC Identifier | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | GI50 (nM) |
| PROTAC-Nic-01 | BRD4 | CRBN | HeLa | 50 | >90 | 150 |
| PROTAC-Nic-02 | BTK | VHL | Ramos | 25 | >95 | 80 |
| Negative Control | BRD4 | CRBN | HeLa | >10000 | <10 | >10000 |
Signaling Pathway
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Disclaimer: The synthetic protocols described herein are proposed based on established chemical principles for the novel application of this compound in PROTAC development. These protocols should be adapted and optimized by qualified researchers in a laboratory setting. The biological data presented is illustrative and will vary depending on the specific PROTAC and experimental conditions.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-(bromomethyl)nicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Ethyl 6-(bromomethyl)nicotinate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical Wohl-Ziegler bromination step of Ethyl 6-methylnicotinate.
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting material (Ethyl 6-methylnicotinate) | 1. Inactive Radical Initiator: The radical initiator (e.g., AIBN or benzoyl peroxide) may have degraded due to improper storage or age. | 1. Use a fresh batch of the radical initiator. Ensure it is stored under the recommended conditions. |
| 2. Insufficient Reaction Temperature: The reaction may not have reached the optimal temperature for radical initiation and propagation. | 2. Monitor the internal reaction temperature. Ensure it reaches the reflux temperature of the chosen solvent (e.g., ~77°C for CCl₄). | |
| 3. Presence of Radical Inhibitors: Impurities in the starting material or solvent can quench the radical chain reaction. | 3. Purify the starting material and use dry, high-purity solvents. | |
| Low Yield of the Desired Monobrominated Product | 1. Suboptimal Reagent Stoichiometry: An incorrect ratio of N-Bromosuccinimide (NBS) to the starting material can lead to incomplete reaction or the formation of side products. | 1. Use a slight excess of NBS (e.g., 1.1 to 1.2 equivalents). This can help drive the reaction to completion without significantly increasing side products. |
| 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 2. Monitor the reaction progress using TLC or GC/MS. Continue heating until the starting material is consumed. | |
| 3. Inefficient Radical Initiation: A low concentration of radicals will slow down the reaction rate. | 3. Increase the amount of radical initiator slightly. However, excessive amounts can lead to unwanted side reactions. | |
| Formation of Significant Amounts of Dibrominated Side Product (Ethyl 6-(dibromomethyl)nicotinate) | 1. High Concentration of Bromine: The Wohl-Ziegler reaction relies on a low, steady concentration of bromine.[1] | 1. Ensure slow and controlled generation of bromine. This is typically achieved by the slow decomposition of NBS. Avoid direct addition of Br₂. |
| 2. Excess NBS: A large excess of NBS will lead to a higher concentration of bromine radicals and increase the likelihood of double bromination. | 2. Carefully control the stoichiometry of NBS. Use no more than a slight excess. | |
| Product Decomposition during Workup or Purification | 1. Presence of Acidic Impurities: The product can be sensitive to acidic conditions, which may be present from the reaction byproducts (HBr). | 1. Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during the workup to neutralize any residual acid. |
| 2. High Temperatures during Purification: The product may be thermally labile. | 2. Use vacuum distillation for purification if possible. If using chromatography, avoid prolonged exposure to the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the precursor, Ethyl 6-methylnicotinate?
A1: The most common laboratory-scale method is the Fischer esterification of 6-methylnicotinic acid using ethanol in the presence of a strong acid catalyst like sulfuric acid.[2] For industrial-scale production, the oxidation of 5-ethyl-2-methylpyridine followed by esterification is often favored due to lower starting material costs, though it involves harsher conditions.[3][4]
Q2: How can I minimize the formation of the dibrominated byproduct?
A2: The key is to maintain a low concentration of bromine throughout the reaction. This is the principle behind the Wohl-Ziegler reaction.[1] Using N-bromosuccinimide (NBS) as the bromine source is crucial as it generates bromine in situ at a controlled rate.[5] Using a precise stoichiometry of NBS (a slight excess, e.g., 1.1 eq.) and ensuring a steady reaction temperature will help favor the formation of the monobrominated product.
Q3: What is the best solvent for the Wohl-Ziegler bromination of Ethyl 6-methylnicotinate?
A3: Traditionally, carbon tetrachloride (CCl₄) has been the solvent of choice for Wohl-Ziegler reactions due to its inertness and ability to promote the desired radical pathway.[6] However, due to its toxicity and environmental concerns, alternative solvents such as acetonitrile, chloroform, or trifluorotoluene are now more commonly used.[5]
Q4: How can I effectively purify the final product and remove the dibrominated impurity?
A4: Purification can be achieved through several methods. Recrystallization from a suitable solvent system can be effective if the product is a solid and the impurities have different solubilities. Column chromatography on silica gel is another common and effective method for separating the monobrominated product from the dibrominated byproduct and any unreacted starting material. A gradient elution system, for example with hexanes and ethyl acetate, is typically employed.
Q5: How do I know when the Wohl-Ziegler reaction is complete?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material, Ethyl 6-methylnicotinate. Visually, in a reaction using NBS in CCl₄, the denser NBS is consumed and replaced by succinimide, which is less dense and will float on top of the solvent, indicating the reaction is nearing completion.[6]
Data Presentation
The following table summarizes quantitative data for the synthesis of the precursor, Ethyl 6-methylnicotinate, via two common routes.
| Parameter | Route 1: Fischer Esterification of 6-Methylnicotinic Acid | Route 2: Oxidation of 5-Ethyl-2-methylpyridine & Esterification |
| Starting Material | 6-Methylnicotinic Acid | 5-Ethyl-2-methylpyridine |
| Key Reagents | Ethanol, Sulfuric Acid | Nitric Acid, Sulfuric Acid, Ethanol |
| Reported Yield | ~75-88%[2][3] | ~65-74%[1] |
| Product Purity (before extensive purification) | Typically requires purification from unreacted starting material. | Can be high (e.g., 98.3%), but may contain byproducts.[1] |
| Reaction Conditions | Refluxing ethanol | High temperatures (e.g., 155-160°C) for oxidation.[1] |
| Key Byproducts | Unreacted 6-methylnicotinic acid | Isocinchomeronic acid diethyl ester, Dinicotinic acid.[4] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-methylnicotinate via Fischer Esterification
This protocol describes a typical laboratory-scale synthesis of the starting material.
Materials:
-
6-Methylnicotinic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-methylnicotinic acid in absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.[2]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude Ethyl 6-methylnicotinate.
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
Protocol 2: Synthesis of this compound via Wohl-Ziegler Bromination
This protocol outlines the bromination of Ethyl 6-methylnicotinate.
Materials:
-
Ethyl 6-methylnicotinate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (or a suitable alternative like acetonitrile or chloroform)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve Ethyl 6-methylnicotinate in the chosen solvent (e.g., CCl₄).
-
Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring. The reaction is often initiated by light, so exposure to a standard laboratory light source is beneficial.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide byproduct.
-
Filter off the succinimide and wash the solid with a small amount of cold solvent.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Ethyl 6-(bromomethyl)nicotinate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 6-(bromomethyl)nicotinate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a significant amount of a byproduct with a similar mass to my desired product, but it shows different chromatography behavior. What could this be?
A1: A common side reaction in the bromination of methyl-substituted pyridines is electrophilic substitution on the pyridine ring, instead of the desired free radical substitution on the methyl group.[1][2] This can lead to the formation of constitutional isomers, such as Ethyl 5-bromo-6-methylnicotinate or Ethyl 2-bromo-6-methylnicotinate. These isomers will have the same mass as your target molecule but different polarity, causing them to behave differently during chromatography. To minimize ring bromination, ensure your reaction is performed under strict free-radical conditions. This includes using a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and exposure to light or heat.[3]
Q2: I am observing a product with a mass that suggests the addition of two bromine atoms. How can I prevent this?
A2: The formation of a dibrominated product, likely Ethyl 6-(dibromomethyl)nicotinate, can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used. To avoid this, carefully control the stoichiometry of N-bromosuccinimide (NBS), using it in a limiting amount or a slight excess (e.g., 1.0-1.1 equivalents) relative to the starting material, Ethyl 6-methylnicotinate. Lowering the reaction temperature or reducing the reaction time may also help to prevent over-bromination.
Q3: After the reaction, I have a white solid that is difficult to remove. What is it and how can I get rid of it?
A3: The white solid is most likely succinimide, a byproduct of the reaction when using NBS as the brominating agent.[1] Succinimide is soluble in water. An aqueous workup is typically sufficient to remove it. After the reaction, the mixture can be filtered, and the filtrate can be washed with water to remove the succinimide. Subsequent extraction with an organic solvent will isolate the desired product.
Q4: My starting material, Ethyl 6-methylnicotinate, seems to be impure. Could this affect the bromination reaction?
A4: Yes, impurities in the starting material can lead to the formation of unwanted byproducts. For instance, if the precursor 6-methylnicotinic acid was synthesized by oxidation of 5-ethyl-2-methylpyridine, a common byproduct is dinicotinic acid.[4][5] If this impurity is carried through the esterification step, it will form a diester which can also be brominated, complicating the purification of your final product.[4] It is crucial to use highly pure Ethyl 6-methylnicotinate for the bromination reaction.
Q5: The reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What can I do?
A5: Incomplete conversion can be due to several factors. Ensure that your radical initiator is active; older AIBN or BPO may have decomposed. The reaction may require initiation by heat or UV light, so confirm that your reaction setup is providing adequate energy. The solvent must be anhydrous, as water can interfere with radical reactions.[3] Additionally, ensure that all reagents are of sufficient purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient radical initiation. | - Use fresh AIBN or BPO. - Ensure adequate heating or UV light exposure. |
| Wet reagents or solvent. | - Use anhydrous solvents and dry reagents. | |
| Insufficient reaction time. | - Monitor the reaction by TLC or GC-MS and allow it to proceed to completion. | |
| Formation of Ring-Brominated Isomers | Reaction conditions favoring electrophilic substitution. | - Use a non-polar solvent (e.g., CCl₄, cyclohexane). - Ensure the absence of acid. - Perform the reaction under inert atmosphere (e.g., nitrogen or argon). |
| Formation of Dibrominated Product | Excess brominating agent or harsh conditions. | - Use NBS in a 1.0-1.1 molar ratio to the starting material. - Reduce the reaction temperature or time. |
| Presence of Succinimide in Product | Incomplete removal during workup. | - Perform an aqueous wash of the reaction mixture. Succinimide is water-soluble. |
| Complex Mixture of Byproducts | Impure starting material. | - Purify the starting material (Ethyl 6-methylnicotinate) before the reaction. - Check for byproducts from the synthesis of the starting material, such as diesters of dinicotinic acid.[4][5] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for a Wohl-Ziegler bromination.[3]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 6-methylnicotinate (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction can be initiated and sustained by irradiation with a UV lamp. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the solid succinimide.
-
Purification: Wash the filtrate with water to remove any remaining succinimide. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main synthesis pathway and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Overcoming Solubility Issues with Ethyl 6-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments with Ethyl 6-(bromomethyl)nicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively published, based on its chemical structure (a nicotinic acid ester with a bromomethyl group) and a predicted LogP of 2.1532, a qualitative solubility profile can be inferred.[1] The compound is expected to be:
-
Soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
-
Moderately soluble in polar protic solvents like ethanol and methanol.
-
Sparingly soluble to insoluble in non-polar solvents such as hexanes and diethyl ether.
-
Likely insoluble in water.
Q2: I am having trouble dissolving this compound for my reaction. What should I do?
A2: Difficulty in dissolving this compound is a common issue. Here is a step-by-step approach to address this:
-
Solvent Selection: Begin with small-scale solubility tests in the recommended solvents (DMSO, DMF, ethanol).
-
Gentle Heating: Warming the solvent can significantly improve solubility. However, be cautious as prolonged heating can lead to degradation of the bromomethyl group.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.
-
Co-solvent System: If the compound is intended for use in a less polar solvent for a reaction, consider dissolving it first in a minimum amount of a good solvent (like DMSO or DMF) and then adding it dropwise to the reaction mixture.
Q3: My compound precipitates out of solution during my reaction work-up. How can I prevent this?
A3: Precipitation during work-up often occurs when the solvent polarity changes significantly. To mitigate this:
-
Maintain adequate solvent volume: Ensure that the volume of the extraction solvent is sufficient to keep the compound dissolved.
-
Use a co-solvent: If precipitation occurs upon addition of an anti-solvent (e.g., water), consider adding a small amount of a co-solvent in which your compound is more soluble to the aqueous layer.
-
Temperature control: Perform the extraction at room temperature or slightly elevated temperature if the compound's stability permits.
Q4: Are there any specific storage and handling recommendations for this compound?
A4: Yes, proper storage and handling are crucial for maintaining the integrity of the compound. It is recommended to store this compound at 4°C under an inert atmosphere.[1] Avoid prolonged exposure to moisture and light, as the bromomethyl group can be susceptible to hydrolysis and degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in the chosen solvent. | The solvent is not appropriate for the compound's polarity. | Perform a solvent screening with small amounts of the compound in various solvents (e.g., DMSO, DMF, acetonitrile, ethanol, dichloromethane). |
| The dissolution rate is slow. | Use gentle heating (monitor for degradation) and/or sonication to aid dissolution. | |
| The compound "oils out" or forms a precipitate upon addition to the reaction mixture. | The reaction solvent has a much lower polarity than the solvent used to dissolve the compound. | Add the dissolved compound solution dropwise to the vigorously stirred reaction mixture. Consider using a co-solvent system in the reaction. |
| The compound appears to be degrading during dissolution. | The compound is thermally labile or reactive with the solvent. | Avoid excessive heating. Ensure the solvent is dry and free of nucleophilic impurities. |
| Low yield of desired product in reactions. | Incomplete dissolution of the starting material. | Ensure the complete dissolution of this compound before adding other reagents. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
Objective: To prepare a standardized stock solution for use in various experiments.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the compound to a clean, dry volumetric flask.
-
Add a small amount of the chosen anhydrous solvent to the flask to wet the solid.
-
Place the flask on a magnetic stirrer and add the remaining solvent in portions while stirring.
-
If necessary, gently warm the solution (not exceeding 40-50°C) or place the flask in a sonicator bath for short intervals until the solid is completely dissolved.
-
Allow the solution to cool to room temperature before adjusting to the final volume with the solvent.
-
Store the stock solution at 4°C, protected from light and moisture.
Protocol 2: Small-Scale Solubility Testing
Objective: To quickly determine the most suitable solvent for this compound.
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., DMSO, DMF, ethanol, acetonitrile, dichloromethane, ethyl acetate, toluene, hexanes)
-
Small vials (e.g., 1.5 mL microcentrifuge tubes or small test tubes)
-
Vortex mixer
-
Pipettes
Procedure:
-
Place a small, consistent amount (e.g., 1-2 mg) of this compound into each labeled vial.
-
To each vial, add a measured volume (e.g., 100 µL) of a different solvent.
-
Vortex each vial vigorously for 30 seconds.
-
Visually inspect for complete dissolution.
-
If the compound has not dissolved, add another aliquot of the solvent and repeat the vortexing and observation.
-
Record the approximate volume of solvent required to dissolve the compound to qualitatively assess its solubility.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Ethyl 6-(bromomethyl)nicotinate
Welcome to the technical support center for the synthesis of Ethyl 6-(bromomethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the bromination of Ethyl 6-(hydroxymethyl)nicotinate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via benzylic bromination of Ethyl 6-(hydroxymethyl)nicotinate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive radical initiator.2. Insufficient reaction temperature.3. Degradation of N-Bromosuccinimide (NBS).4. Presence of radical inhibitors (e.g., oxygen, certain impurities). | 1. Use a fresh batch of radical initiator (e.g., AIBN, benzoyl peroxide).2. Ensure the reaction mixture reaches the optimal temperature for the chosen solvent and initiator (e.g., reflux in acetonitrile or carbon tetrachloride).3. Use freshly recrystallized NBS.4. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Dibrominated Side Product | 1. Excess of NBS.2. Prolonged reaction time.3. High concentration of bromine radicals. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NBS.[1] 2. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.[2] 3. Add the radical initiator in portions to maintain a low and steady concentration of radicals. |
| Bromination on the Pyridine Ring | 1. Presence of acid, which can promote electrophilic aromatic substitution.2. Use of a polar protic solvent. | 1. Ensure the reaction is performed under neutral or slightly basic conditions. The use of a non-polar solvent can suppress this side reaction.[3] 2. Use a non-polar aprotic solvent like carbon tetrachloride or acetonitrile.[3][4] |
| Incomplete Reaction | 1. Insufficient amount of NBS or initiator.2. Reaction time is too short.3. Low reaction temperature. | 1. Ensure accurate measurement of reagents. Consider adding a small additional portion of the initiator if the reaction stalls.2. Continue monitoring the reaction until the starting material is no longer observed.3. Increase the reaction temperature to ensure efficient radical initiation. |
| Difficult Purification | 1. Presence of succinimide byproduct.2. Contamination with unreacted NBS.3. Formation of polar impurities. | 1. After the reaction, cool the mixture and filter to remove the insoluble succinimide.[3] 2. Quench the reaction with an aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any remaining NBS and bromine.3. Wash the organic layer with water and brine. If necessary, purify by column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the Wohl-Ziegler bromination of Ethyl 6-(hydroxymethyl)nicotinate?
A1: Traditionally, carbon tetrachloride (CCl₄) has been the solvent of choice for Wohl-Ziegler reactions due to its inertness. However, due to its toxicity and environmental concerns, acetonitrile (CH₃CN) is a highly effective and more environmentally friendly alternative.[1][3] Dichloromethane can also be used.[5]
Q2: Which radical initiator is best for this reaction?
A2: Both azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are commonly used radical initiators for benzylic brominations.[4] AIBN is often preferred as it is less prone to inducing side reactions. The choice may depend on the reaction temperature, as they have different decomposition rates.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] For TLC, a non-polar eluent system such as a mixture of hexane and ethyl acetate is suitable. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q4: My product appears to be unstable during purification. What precautions should I take?
A4: this compound, like many benzylic bromides, can be sensitive to heat and light. During workup, it is advisable to use mild aqueous washes. For purification by column chromatography, it is recommended to perform it relatively quickly and avoid prolonged exposure to silica gel, which can be slightly acidic. Evaporation of solvents should be done at reduced pressure and moderate temperatures. The product should be stored at low temperatures (e.g., 4°C) and protected from light.[6]
Q5: What is the white solid that precipitates during the reaction?
A5: The white solid that precipitates is succinimide, the byproduct of the reaction when using NBS.[3] It is typically removed by filtration after cooling the reaction mixture.
Experimental Protocols
Protocol 1: Wohl-Ziegler Bromination using NBS and AIBN
This protocol describes a standard method for the bromination of Ethyl 6-(hydroxymethyl)nicotinate.
Materials:
-
Ethyl 6-(hydroxymethyl)nicotinate
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 6-(hydroxymethyl)nicotinate (1.0 eq) in anhydrous acetonitrile (10-20 mL per gram of starting material).
-
Add N-Bromosuccinimide (1.1 eq).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the radical initiator, AIBN (0.05-0.1 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.
-
Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of cold acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the bromination reaction.
References
Preventing decomposition of Ethyl 6-(bromomethyl)nicotinate during storage
This technical support center provides guidance on preventing the decomposition of Ethyl 6-(bromomethyl)nicotinate during storage. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of this compound in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Question: I've noticed a decrease in the purity of my this compound sample over time. What could be the cause?
Answer: A decrease in purity is likely due to chemical decomposition. The two primary pathways for degradation are hydrolysis of the ethyl ester group and hydrolysis or solvolysis of the bromomethyl group. These reactions can be catalyzed by moisture and elevated temperatures.
Question: My sample of this compound has developed a yellowish or brownish tint. Is it still usable?
Answer: Discoloration often indicates the formation of degradation products. While the compound might still be present, the impurities could interfere with your reaction. It is highly recommended to re-analyze the sample's purity using methods like HPLC or GC-MS before use. If significant degradation has occurred, purification or using a fresh batch is advised.
Question: I suspect my compound has been exposed to moisture. What are the likely degradation products?
Answer: Exposure to moisture can lead to the formation of 6-(bromomethyl)nicotinic acid via hydrolysis of the ethyl ester. Additionally, the bromomethyl group can hydrolyze to form Ethyl 6-(hydroxymethyl)nicotinate.
Question: How can I confirm if my sample has degraded?
Answer: You can use analytical techniques to assess the purity and identify degradation products. High-Performance Liquid Chromatography (HPLC) is suitable for quantifying the parent compound and non-volatile degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile and semi-volatile degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize decomposition, this compound should be stored in a cool, dry, and dark place. Specific recommended storage conditions are summarized in the table below.[1][2]
Q2: Is this compound sensitive to moisture?
A2: Yes, the ester and bromomethyl functional groups are susceptible to hydrolysis in the presence of water. It is crucial to store the compound in a tightly sealed container in a desiccated environment.
Q3: Can I use a stabilizer to prevent the decomposition of this compound?
A3: Yes, for long-term storage, adding a stabilizer can be beneficial. An antioxidant like Butylated Hydroxytoluene (BHT) can be used to prevent oxidative degradation. For compounds susceptible to acid-catalyzed decomposition from HBr formation, an acid scavenger may be considered.
Q4: What are the primary decomposition pathways for this compound?
A4: The two main decomposition pathways are:
-
Hydrolysis of the Ethyl Ester: The ester group can be hydrolyzed to a carboxylic acid in the presence of water, a reaction that can be catalyzed by both acids and bases.
-
Hydrolysis/Solvolysis of the Bromomethyl Group: The benzylic bromide is susceptible to nucleophilic substitution by water or other nucleophiles present, leading to the formation of an alcohol or other derivatives.
Q5: How should I handle this compound to minimize exposure to conditions that cause decomposition?
A5: Handle the compound in a controlled environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. Use dry solvents and glassware for your experiments. After use, ensure the container is tightly sealed and returned to the recommended storage conditions promptly.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][2] | Reduces the rate of chemical reactions, including hydrolysis and other decomposition pathways. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[2] | Prevents oxidation and minimizes contact with atmospheric moisture. |
| Container | Tightly sealed, amber glass bottle | Protects from moisture and light, which can catalyze degradation. |
| Environment | Dry, well-ventilated area | Minimizes exposure to environmental humidity and temperature fluctuations. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of this compound.
1. Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions to determine its shelf-life and identify potential degradation products.
2. Materials:
-
This compound sample
-
Stability chambers with controlled temperature and humidity
-
Amber glass vials with inert caps
-
Analytical balance
-
HPLC or GC-MS system for analysis
3. Procedure:
-
Sample Preparation:
-
Accurately weigh a predetermined amount of this compound into several amber glass vials.
-
If testing the effect of a stabilizer (e.g., BHT), prepare a separate set of samples containing the stabilizer at a specified concentration (e.g., 0.01-0.1% w/w).
-
Tightly cap the vials.
-
-
Storage Conditions:
-
Place the vials in stability chambers set to the following accelerated conditions as per ICH guidelines: 40°C ± 2°C / 75% RH ± 5% RH.
-
For comparison, store a set of control samples at the recommended long-term storage condition: 5°C ± 3°C.
-
-
Time Points for Analysis:
-
For the accelerated study, pull samples for analysis at initial (time 0), 1, 3, and 6 months.
-
For the long-term study, pull samples at initial (time 0), 3, 6, 9, 12, 18, and 24 months.
-
-
Analytical Method:
-
At each time point, analyze the samples using a validated stability-indicating HPLC or GC-MS method.
-
The method should be able to separate the parent compound from its potential degradation products.
-
Quantify the amount of this compound remaining and identify and quantify any major degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each storage condition.
-
Determine the degradation rate constant and use the Arrhenius equation to estimate the shelf-life at the recommended storage temperature.
-
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Workflow for accelerated stability testing of a chemical compound.
Caption: A logical flow for troubleshooting this compound stability issues.
References
Troubleshooting guide for reactions involving Ethyl 6-(bromomethyl)nicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6-(bromomethyl)nicotinate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties and storage conditions for this compound?
A1: this compound is a versatile reagent in organic synthesis. Key properties are summarized in the table below. It is crucial to store the compound at 4°C to prevent degradation.[1]
| Property | Value |
| CAS Number | 178264-57-8 |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Purity | Typically ≥97% |
| Appearance | Off-white to light yellow solid or liquid |
| Storage | 4°C, under an inert atmosphere |
Q2: My nucleophilic substitution reaction with this compound is slow or incomplete. What are the possible causes and solutions?
A2: Slow or incomplete reactions are common challenges. Several factors could be responsible:
-
Low Nucleophilicity of the Substrate: If your nucleophile is inherently weak (e.g., anilines with electron-withdrawing groups), the reaction rate will be slow.[2]
-
Solution: Consider using a stronger base to deprotonate the nucleophile, increasing its reactivity. For instance, when working with weakly basic anilines, stronger bases like potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are often more effective than weaker bases like sodium bicarbonate (NaHCO₃).[2] Increasing the reaction temperature can also significantly improve the reaction rate.[2]
-
-
Inappropriate Solvent: The choice of solvent is critical for the reaction rate.
-
Solution: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can help stabilize charged intermediates.[2]
-
-
Steric Hindrance: Bulky nucleophiles or substituents near the reaction center can hinder the approach of the nucleophile.
-
Solution: If possible, consider using a less sterically hindered nucleophile. Optimizing the reaction temperature and time may also be necessary.
-
Q3: I am observing multiple products in my reaction, including a suspected dialkylated product. How can I improve the selectivity for mono-alkylation?
A3: The formation of multiple products, particularly N,N-dialkylation in reactions with primary amines, is a frequent issue.[2][3]
-
Problem: The mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation.[3]
-
Solutions:
-
Stoichiometry Control: Use a slight excess of the amine nucleophile relative to this compound (e.g., 1.1 to 1.5 equivalents of amine).[2]
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the amine. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
-
Q4: An elimination side product is forming alongside my desired substitution product. How can I minimize this?
A4: Elimination reactions can compete with nucleophilic substitution, especially with basic nucleophiles.
-
Problem: Strong, bulky bases can promote E2 elimination.
-
Solutions:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required for the reaction. If the nucleophile itself is basic, consider using a less basic one if the reaction allows.
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.
-
Solvent: Polar aprotic solvents tend to favor SN2 reactions over E2.[4]
-
Q5: My final product is difficult to purify. What are some recommended purification strategies?
A5: Purification can be challenging due to the similar polarities of the product and byproducts.
-
General Strategies:
-
Aqueous Workup: An initial aqueous workup can help remove water-soluble impurities and unreacted starting materials. A mild base wash (e.g., sodium bicarbonate solution) can remove acidic impurities, while a mild acid wash can remove basic impurities.[5]
-
Column Chromatography: This is the most common method for purifying organic compounds. A careful selection of the solvent system is crucial for good separation.[5][6]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.[5]
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification, provided the compound is thermally stable.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Aniline Derivative
This protocol describes a general method for the reaction of this compound with a substituted aniline.
Reaction Scheme: (Illustrative scheme showing this compound reacting with a generic aniline Ar-NH2 to yield Ar-NH-CH2-nicotinate-Et)
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aniline derivative and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the aniline.
-
Stir the suspension at room temperature for 15-20 minutes.
-
In a separate flask, dissolve this compound in a small amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirring aniline suspension at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Illustrative Examples):
| Aniline Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 70 | 6 | 85-95 |
| 4-Methoxyaniline | K₂CO₃ | Acetonitrile | 60 | 8 | 90-98 |
| 2-Nitroaniline[2] | t-BuOK | DMF | 100 | 12 | 70-80 |
Protocol 2: General Procedure for Williamson Ether Synthesis
This protocol outlines the synthesis of an ether from an alcohol and this compound.[4][7][8][9]
Reaction Scheme: (Illustrative scheme showing this compound reacting with a generic alcohol R-OH in the presence of a base to yield R-O-CH2-nicotinate-Et)
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2 eq)
-
Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Dissolve this compound in a small amount of anhydrous THF and add it dropwise to the alkoxide solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50°C if necessary. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Illustrative Examples):
| Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethanol | NaH | THF | 25 | 4 | 80-90 |
| Benzyl alcohol | NaH | THF | 25 | 6 | 85-95 |
| Isopropanol | NaH | THF | 40 | 12 | 60-70 |
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized experimental workflow for a nucleophilic substitution reaction involving this compound.
Caption: A generalized experimental workflow for nucleophilic substitution reactions.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Brominated Nicotinic Esters
Welcome to the technical support center for the purification of brominated nicotinic esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude brominated nicotinic esters?
A1: Common impurities can be categorized as follows:
-
Starting Materials: Unreacted brominated nicotinic acid or the corresponding alcohol used in the esterification.
-
Reaction Byproducts: Di- or poly-brominated nicotinic esters, as well as byproducts from the bromination of the parent nicotinic acid.[1][2]
-
Side-Reaction Products: Hydrolysis of the ester back to the carboxylic acid, or dehalogenation of the pyridine ring.[3][4]
-
Reagents and Solvents: Residual coupling agents (like EDC or DCC), catalysts (like DMAP), and high-boiling solvents (like DMF or DMSO).[3]
Q2: What is the primary cause of ester hydrolysis during purification?
A2: Ester hydrolysis is most frequently caused by exposure to basic conditions, such as during an aqueous workup with sodium bicarbonate or sodium hydroxide to remove acidic impurities.[3][5] The presence of water and elevated temperatures can also contribute to hydrolysis. For sensitive esters, it is advisable to use a mild base like sodium carbonate and to perform washes at low temperatures.[3]
Q3: Can dehalogenation occur during the purification process?
A3: Yes, dehalogenation (the removal of the bromine atom) is a potential side reaction, though less common than hydrolysis during standard purification.[4] It can be promoted by certain catalysts, strong reducing agents, or high temperatures in the presence of a hydrogen source. It is important to be aware of this potential byproduct, which can be difficult to separate from the desired product due to similar polarities.
Q4: Which analytical techniques are best suited for assessing the purity of brominated nicotinic esters?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and identifying the presence of related substances.[2][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used to detect impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify byproducts.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for solid compounds.[1]
Troubleshooting Guides
Issue 1: Product is an Oil and Fails to Crystallize
If your brominated nicotinic ester product is an oil or does not crystallize from the chosen solvent system, consider the following troubleshooting steps.
Troubleshooting Workflow for Oily Product
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 6. Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Ethyl 6-(bromomethyl)nicotinate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scaling up of Ethyl 6-(bromomethyl)nicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Wohl-Ziegler reaction. This reaction involves the benzylic bromination of ethyl 6-methylnicotinate using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1][2] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) or a more environmentally friendly alternative like acetonitrile.[3][4]
Q2: What are the critical parameters to control during the Wohl-Ziegler bromination for this synthesis?
A2: To ensure a successful and high-yield synthesis, the following parameters are critical:
-
Purity of Reagents: Use of freshly recrystallized NBS can minimize side reactions.[5] The purity of the starting material, ethyl 6-methylnicotinate, is also crucial.
-
Initiator Concentration: A catalytic amount of a radical initiator is sufficient to start the reaction.
-
Solvent Choice: The solvent should be anhydrous and inert to the reaction conditions. While carbon tetrachloride has been traditionally used, acetonitrile is a safer alternative.[3]
-
Temperature: The reaction is typically run at the reflux temperature of the chosen solvent to ensure the decomposition of the radical initiator and propagation of the radical chain reaction.[1]
-
Light: The reaction can be initiated by heat or light. Consistent initiation is key to a reproducible reaction.
Q3: What are the potential side products and impurities I should be aware of?
A3: The primary side products and impurities include:
-
Unreacted Starting Material: Incomplete reaction can leave residual ethyl 6-methylnicotinate.
-
Dibrominated Product: Over-bromination can lead to the formation of ethyl 6-(dibromomethyl)nicotinate. This is a common issue in benzylic bromination reactions.
-
Aromatic Bromination: Although less common for electron-deficient pyridine rings, bromination on the aromatic ring can occur under certain conditions.
-
Hydrolysis: The ester functionality can be sensitive to acidic or basic conditions, potentially leading to the formation of 6-(bromomethyl)nicotinic acid, especially during workup.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable mobile phase, for instance, a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and any major byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.
Q5: What are the recommended methods for purifying the final product?
A5: Purification of this compound typically involves:
-
Filtration: The succinimide byproduct is insoluble in many organic solvents and can be removed by filtration after the reaction is complete.
-
Aqueous Workup: Washing the organic layer with a mild base, such as a sodium bicarbonate or sodium carbonate solution, can help remove any acidic impurities. This is followed by washing with brine and drying over an anhydrous salt like sodium sulfate.
-
Column Chromatography: For high purity, silica gel column chromatography is the most effective method. A gradient of ethyl acetate in hexane is commonly used as the eluent.
-
Recrystallization: If the product is a solid at room temperature and a suitable solvent is found, recrystallization can be an excellent final purification step.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Radical Initiator | Ensure the radical initiator (AIBN or BPO) is fresh and has been stored correctly. Consider adding a fresh portion of the initiator if the reaction has stalled. |
| Low Reaction Temperature | Ensure the reaction is maintained at the reflux temperature of the solvent to allow for efficient initiation. |
| Presence of Radical Inhibitors | Impurities in the starting material or solvent can inhibit the radical chain reaction. Ensure all reagents and solvents are pure and anhydrous. |
| Insufficient Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion before workup. |
Issue 2: Formation of Significant Amounts of Dibrominated Product
| Possible Cause | Troubleshooting Step |
| Excess NBS | Use a stoichiometric amount or a slight excess (e.g., 1.05 - 1.1 equivalents) of NBS. |
| High Local Concentration of Bromine | Add NBS portion-wise to the reaction mixture to maintain a low concentration of bromine throughout the reaction. |
| Prolonged Reaction Time | Once the starting material is consumed (as monitored by TLC), work up the reaction to prevent further bromination. |
Issue 3: Difficulty in Scaling Up the Reaction
| Possible Cause | Troubleshooting Step |
| Inefficient Heat Transfer | Ensure adequate stirring and heating to maintain a consistent temperature throughout the larger reaction vessel. |
| Challenges with Portion-wise Addition | For large-scale reactions, consider using a solid addition funnel or a slurry of NBS in the reaction solvent for controlled addition. |
| Exothermic Reaction | Be prepared for a potential exotherm, especially during the initiation phase. Ensure adequate cooling capacity is available. |
| Workup and Purification | Plan the workup and purification strategy for the larger scale. Extraction and chromatography can become challenging. Consider crystallization as a primary purification method if feasible. For industrial-scale production, continuous flow chemistry offers significant advantages in terms of safety and scalability.[6] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-methylnicotinate (Starting Material)
This protocol describes the Fischer esterification of 6-methylnicotinic acid.
Materials:
-
6-Methylnicotinic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylnicotinic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Carefully neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude ethyl 6-methylnicotinate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate).
| Reactant | Molar Ratio | Typical Yield |
| 6-Methylnicotinic Acid | 1 | \multirow{2}{*}{85-95%} |
| Ethanol | Excess (solvent) | |
| Sulfuric Acid | Catalytic |
Protocol 2: Synthesis of this compound (Wohl-Ziegler Bromination)
Materials:
-
Ethyl 6-methylnicotinate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or Acetonitrile
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 6-methylnicotinate in the chosen solvent (e.g., acetonitrile) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (1.05-1.1 equivalents).
-
Add a catalytic amount of AIBN or BPO (0.02-0.05 equivalents).
-
Heat the reaction mixture to reflux. The reaction can be initiated with a heat lamp if necessary.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the insoluble succinimide, and wash the solid with a small amount of the solvent.
-
Combine the filtrate and washings and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
| Reactant | Molar Ratio | Typical Yield |
| Ethyl 6-methylnicotinate | 1 | \multirow{3}{*}{60-80%} |
| N-Bromosuccinimide (NBS) | 1.05 - 1.1 | |
| AIBN or BPO | 0.02 - 0.05 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. daneshyari.com [daneshyari.com]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. Wohl-Ziegler Bromination | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
Byproduct formation in the bromination of ethyl 6-methylnicotinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the bromination of ethyl 6-methylnicotinate. The following information addresses specific issues that may be encountered during experimentation, offering solutions and detailed protocols.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the bromination of ethyl 6-methylnicotinate.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low yield of the desired brominated product. | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Sub-optimal brominating agent: The chosen brominating agent may not be effective under the selected conditions. 3. Moisture in the reaction: Moisture can quench the brominating agent. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure completion. 2. Choice of Brominating Agent: For ring bromination, stronger electrophilic bromine sources might be necessary. For side-chain bromination, a radical initiator is crucial. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple brominated isomers. | Lack of regioselectivity: The reaction conditions may not favor the formation of a single isomer. The pyridine ring has multiple positions available for electrophilic substitution. | Control Reaction Conditions: Temperature and solvent can influence regioselectivity. For electrophilic aromatic substitution, substitution at the 5-position is generally favored. Using a milder brominating agent or lower temperatures may improve selectivity. |
| Presence of di- or poly-brominated byproducts. | Over-bromination: Use of excess brominating agent or prolonged reaction times. | Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Using a slight excess or a 1:1 molar ratio is often recommended to favor mono-bromination.[1] |
| Bromination on the methyl side-chain instead of the pyridine ring. | Radical reaction pathway: The use of N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) or under UV irradiation favors free-radical substitution on the methyl group.[2] | Select Appropriate Conditions: For ring bromination (electrophilic aromatic substitution), use a Lewis acid catalyst with a bromine source like Br₂. Avoid radical initiators and light. |
| Hydrolysis of the ethyl ester to the carboxylic acid. | Acidic or basic conditions during workup: The ester functional group is susceptible to hydrolysis. | Neutral Workup: Maintain a neutral pH during the aqueous workup. Use a mild base like sodium bicarbonate to neutralize any acid, and avoid strong acids or bases. |
| Product is contaminated with the brominating agent byproduct (e.g., succinimide from NBS). | Inadequate purification: The byproduct has not been effectively removed. | Purification: Succinimide is water-soluble and can typically be removed with an aqueous wash. If it persists, column chromatography can effectively separate the product from this impurity. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely position for bromination on the pyridine ring of ethyl 6-methylnicotinate?
Electrophilic aromatic substitution on pyridine rings is generally directed to the 3- and 5-positions (meta to the nitrogen) to avoid the formation of an unstable intermediate with a positive charge on the electronegative nitrogen atom. Given the directing effects of the existing substituents on ethyl 6-methylnicotinate, the most likely position for bromination on the ring is the 5-position.
Q2: How can I favor bromination on the pyridine ring over the methyl side-chain?
To favor electrophilic aromatic substitution on the pyridine ring, you should use conditions that promote the formation of an electrophilic bromine species. This typically involves using a bromine source like Br₂ in the presence of a Lewis acid or in a polar solvent like acetic acid. It is crucial to avoid conditions that favor radical formation, such as UV light or radical initiators.
Q3: What conditions should I use to achieve bromination of the methyl group?
For side-chain bromination, a free-radical pathway is required. The most common method is the Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or dibenzoyl peroxide) in a non-polar solvent like carbon tetrachloride or cyclohexane.[3]
Q4: My reaction is very slow or does not proceed. What can I do?
The pyridine ring is electron-deficient and therefore deactivated towards electrophilic attack. If the reaction is not proceeding, you can try increasing the reaction temperature, using a more potent brominating system (e.g., Br₂ with a stronger Lewis acid), or increasing the reaction time. However, be aware that harsher conditions may lead to more side products.
Q5: How can I remove unreacted bromine from my reaction mixture?
Unreacted bromine can often be quenched by adding a reducing agent like a saturated aqueous solution of sodium thiosulfate or sodium bisulfite during the workup. This will convert the bromine to bromide ions, which are colorless and water-soluble.
Experimental Protocols
Protocol 1: Electrophilic Bromination of the Pyridine Ring (Hypothetical)
This is a general procedure for electrophilic bromination and may require optimization for ethyl 6-methylnicotinate.
Materials:
-
Ethyl 6-methylnicotinate
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve ethyl 6-methylnicotinate (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 equivalents) in acetic acid to the flask at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice.
-
Quench any unreacted bromine by adding saturated sodium thiosulfate solution until the orange color disappears.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Side-Chain Bromination using NBS
This protocol is for the bromination of the methyl group.
Materials:
-
Ethyl 6-methylnicotinate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide (DBP)
-
Carbon tetrachloride (or cyclohexane)
-
Round-bottom flask
-
Reflux condenser
-
Light source (e.g., a 250W lamp)
-
Stirring plate and stir bar
Procedure:
-
To a round-bottom flask, add ethyl 6-methylnicotinate (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN or DBP.
-
Add carbon tetrachloride as the solvent.
-
Heat the mixture to reflux while irradiating with a light source.
-
Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct is observed floating on top of the solvent.
-
Cool the reaction mixture and filter to remove the succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation.
Visualizations
Caption: Reaction pathways in the bromination of ethyl 6-methylnicotinate.
Caption: A logical workflow for troubleshooting bromination experiments.
References
- 1. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 2. JP2688657B2 - Method for bromination of methyl group bonded to aromatic nucleus - Google Patents [patents.google.com]
- 3. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]
Validation & Comparative
Structural Confirmation of Ethyl 6-(bromomethyl)nicotinate: A Comparative ¹H NMR Analysis
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel and intermediate compounds is paramount. This guide provides a comparative analysis for the structural confirmation of Ethyl 6-(bromomethyl)nicotinate using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental spectra for this compound, this guide presents predicted ¹H NMR data alongside experimental data from structurally related analogs to facilitate its identification and characterization.
This compound is a key building block in medicinal chemistry, valued for its reactive bromomethyl group that allows for further molecular elaboration.[1] Accurate interpretation of its ¹H NMR spectrum is crucial for verifying its synthesis and purity before proceeding with subsequent reactions.
Comparative ¹H NMR Data Analysis
The expected ¹H NMR spectrum of this compound can be reliably predicted by examining the spectra of its structural analogs: Ethyl nicotinate, Ethyl 6-methylnicotinate, and Mthis compound. The table below summarizes the experimental ¹H NMR data for these analogs and the predicted values for the target compound.
The key distinguishing features in the predicted spectrum of this compound are the downfield shift of the aromatic protons due to the electron-withdrawing nature of the bromine atom and the characteristic singlet of the bromomethyl protons (-CH₂Br). The ethyl ester protons will present as a quartet and a triplet.
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Data Source |
| This compound | H-2 | ~9.1 | d | ~2.0 | 1H | Predicted |
| H-4 | ~8.3 | dd | ~8.0, 2.0 | 1H | Predicted | |
| H-5 | ~7.6 | d | ~8.0 | 1H | Predicted | |
| -CH₂Br | ~4.8 | s | - | 2H | Predicted | |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 | 2H | Predicted | |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H | Predicted | |
| Ethyl nicotinate | H-2 | 9.23 | d | 2.3 | 1H | [2][3] |
| H-4 | 8.77 | dt | 7.9, 1.9 | 1H | [2][3] | |
| H-5 | 7.39 | ddd | 7.9, 4.8, 0.8 | 1H | [2][3] | |
| H-6 | 8.30 | ddd | 4.8, 1.9, 0.8 | 1H | [2][3] | |
| -OCH₂CH₃ | 4.42 | q | 7.1 | 2H | [2][3] | |
| -OCH₂CH₃ | 1.42 | t | 7.1 | 3H | [2][3] | |
| Ethyl 6-methylnicotinate | H-2 | 9.00 | d | 2.2 | 1H | |
| H-4 | 8.15 | dd | 8.0, 2.2 | 1H | ||
| H-5 | 7.29 | d | 8.0 | 1H | ||
| -CH₃ | 2.63 | s | - | 3H | ||
| -OCH₂CH₃ | 4.38 | q | 7.1 | 2H | ||
| -OCH₂CH₃ | 1.39 | t | 7.1 | 3H | ||
| Mthis compound | H-2 | 9.09 | d | 2.1 | 1H | [4] |
| H-4 | 8.28 | dd | 8.1, 2.1 | 1H | [4] | |
| H-5 | 7.60 | d | 8.1 | 1H | [4] | |
| -CH₂Br | 4.75 | s | - | 2H | [4] | |
| -OCH₃ | 3.96 | s | - | 3H | [4] |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate resolution of the signals.
-
The instrument should be properly tuned, and the magnetic field shimmed to achieve homogeneity before acquiring the spectrum.
-
-
Data Acquisition:
-
Insert the sample tube into the NMR probe.
-
Set the appropriate acquisition parameters, which typically include:
-
Number of scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Pulse sequence: A standard single-pulse experiment is generally used.
-
Acquisition time: Typically 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Visualizing Structure and Workflow
The following diagrams illustrate the molecular structure with expected ¹H NMR correlations and the general workflow for structural confirmation.
Caption: Molecular structure and predicted ¹H NMR signals for this compound.
Caption: Workflow for structural confirmation of a synthesized compound using ¹H NMR analysis.
References
A Comparative Analysis of Alkylating Agent Reactivity: Ethyl 6-(bromomethyl)nicotinate in Focus
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the success of synthetic pathways and the biological activity of target molecules. This guide provides a comparative overview of the reactivity of Ethyl 6-(bromomethyl)nicotinate against other commonly used alkylating agents, supported by established chemical principles and outlining key experimental protocols for direct comparison.
This compound is a versatile reagent in medicinal chemistry and organic synthesis, primarily utilized for the introduction of a pyridylmethylene moiety. Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. Understanding its reactivity profile in comparison to other alkylating agents is essential for optimizing reaction conditions and achieving desired synthetic outcomes.
Principles of Alkylating Agent Reactivity
Alkylating agents are compounds that introduce an alkyl group into a molecule. Their reactivity is primarily governed by the nature of the alkyl group, the leaving group, and the reaction conditions. The most common mechanisms for nucleophilic substitution are the S(_N)1 and S(_N)2 pathways.
-
S(_N)2 Reactions: These are single-step reactions where a nucleophile attacks the carbon atom bearing the leaving group from the backside.[1] The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile.[1][2] Steric hindrance around the reactive carbon center is a major factor, with reactivity generally following the trend: methyl > primary > secondary >> tertiary.[1]
-
S(_N)1 Reactions: These are two-step reactions that proceed through a carbocation intermediate.[3] The rate-determining step is the formation of the carbocation, and thus the reaction rate is primarily dependent on the concentration of the alkylating agent.[2] The stability of the carbocation is key, with the reactivity order being tertiary > secondary > primary.
Benzylic and allylic halides, such as this compound, are a special class of primary alkyl halides that exhibit enhanced reactivity. This is due to the ability of the adjacent (\pi)-system (the pyridine ring in this case) to stabilize the transition state in an S(_N)2 reaction and any potential carbocation intermediate in an S(_N)1 reaction through resonance.[4][5]
Comparative Reactivity Profile
The reactivity of this compound can be benchmarked against other common alkylating agents. The following table summarizes the key characteristics and expected reactivity trends based on their chemical structures.
| Alkylating Agent | Structure | Class | Primary Mechanism | Relative Reactivity (Predicted) | Key Structural Features Influencing Reactivity |
| This compound | Benzylic-like (Primary) | S(_N)2 / S(_N)1 | High | Bromomethyl group attached to a pyridine ring, allowing for resonance stabilization of the transition state/carbocation. | |
| Benzyl Bromide | Benzylic (Primary) | S(_N)2 / S(_N)1 | High | Bromomethyl group attached to a benzene ring, providing significant resonance stabilization.[4] | |
| Methyl Iodide | Methyl | S(_N)2 | High | Minimal steric hindrance and an excellent leaving group (iodide). | |
| Ethyl Bromide | Primary | S(_N)2 | Medium | A simple primary alkyl halide with moderate reactivity. | |
| Isopropyl Bromide | Secondary | S(_N)2 / S(_N)1 | Low | Increased steric hindrance compared to primary halides, slowing the S(_N)2 reaction rate. | |
| tert-Butyl Bromide | Tertiary | S(_N)1 | Very Low (in S(_N)2) | Sterically hindered for S(_N)2, but readily forms a stable carbocation for S(_N)1. | |
| Iodoacetamide | Primary | S(_N)2 | High | The electron-withdrawing amide group enhances the electrophilicity of the carbon center. |
Note: Relative reactivity is a generalized prediction for typical nucleophilic substitution reactions and can be influenced by the specific nucleophile, solvent, and temperature.
This compound is structurally analogous to benzyl bromide. The presence of the electron-withdrawing ethyl nicotinate group on the pyridine ring is expected to further enhance the electrophilicity of the benzylic carbon, potentially making it even more reactive than benzyl bromide in some instances.
Experimental Protocols for Reactivity Comparison
To quantitatively compare the reactivity of these alkylating agents, a standardized experimental setup is required. A common method is to monitor the rate of a simple nucleophilic substitution reaction with a suitable nucleophile.
Protocol: Comparative Alkylation of 4-Nitrothiophenolate
This experiment measures the rate of reaction between an alkylating agent and a nucleophile, 4-nitrothiophenolate, which has a strong UV-Vis absorbance, allowing for easy spectroscopic monitoring.
Materials:
-
This compound
-
Benzyl bromide
-
Methyl iodide
-
Ethyl bromide
-
4-Nitrothiophenol
-
Sodium hydroxide
-
Ethanol (or another suitable solvent)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Nucleophile Solution: Prepare a stock solution of sodium 4-nitrothiophenolate by dissolving 4-nitrothiophenol in a solution of sodium hydroxide in ethanol.
-
Preparation of Alkylating Agent Solutions: Prepare stock solutions of each alkylating agent (this compound and the other agents for comparison) in ethanol at the same concentration.
-
Kinetic Run:
-
Equilibrate the sodium 4-nitrothiophenolate solution in a cuvette inside the spectrophotometer at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a small, precise volume of the alkylating agent solution to the cuvette and mix quickly.
-
Monitor the decrease in absorbance of the 4-nitrothiophenolate anion at its (\lambda_{max}) (around 410 nm) over time.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Determine the initial rate of the reaction from the slope of the curve at t=0.
-
Compare the initial rates for each alkylating agent to establish a quantitative ranking of their reactivity under these conditions.
-
Visualizing Reaction Mechanisms and Workflows
Diagrams generated using Graphviz can help to visualize the concepts discussed.
Caption: The concerted S(_N)2 reaction mechanism.
Caption: Workflow for comparing alkylating agent reactivity.
Conclusion
This compound is a highly reactive primary alkylating agent, with its reactivity enhanced by the adjacent pyridine ring, similar to how a benzene ring enhances the reactivity of benzyl bromide. It is expected to be significantly more reactive than simple primary and secondary alkyl halides and is likely comparable to, or even exceeds, the reactivity of benzyl bromide. For researchers and drug development professionals, this high reactivity makes it an efficient reagent for introducing the 6-methylnicotinate moiety, though it also necessitates careful control of reaction conditions to avoid side reactions. The provided experimental protocol offers a straightforward method for quantitatively assessing its reactivity in direct comparison with other alkylating agents in a laboratory setting.
References
A Comparative Guide to the Biological Activities of Ethyl 6-(bromomethyl)nicotinate and its Chloro-Analog, Ethyl 6-(chloromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-(bromomethyl)nicotinate and Ethyl 6-(chloromethyl)nicotinate are halogenated pyridine derivatives that serve as versatile intermediates in the synthesis of a wide array of biologically active compounds. Their utility in medicinal chemistry is well-documented, particularly in the development of kinase inhibitors and other therapeutic agents. While direct comparative studies on the biological activities of these two specific analogs are not extensively reported in the public domain, an analysis of structurally related compounds allows for an insightful, albeit inferential, comparison. This guide provides an objective overview of the potential biological activities of these compounds, supported by experimental data from related molecules, and furnishes detailed experimental protocols to facilitate further research and direct comparison.
The core structural difference between these two molecules lies in the halogen atom at the 6-methyl position—bromine versus chlorine. This seemingly minor variation can significantly influence the compound's reactivity, lipophilicity, and steric profile, thereby impacting its pharmacokinetic and pharmacodynamic properties. Generally, the carbon-bromine bond is weaker and more labile than the carbon-chlorine bond, suggesting that this compound may be a more reactive alkylating agent. This difference in reactivity could translate to variations in potency and mechanism of action.
This guide will focus on two primary areas of biological activity where analogous halogenated heterocyclic compounds have shown promise: anticancer and anti-inflammatory effects.
Comparative Biological Activity: An Inferential Analysis
Due to the lack of direct comparative data for this compound and its chloro-analog, we turn to structure-activity relationship (SAR) studies of similar halogenated heterocyclic compounds to infer potential differences in their biological activities.
Anticancer Activity
Halogenation is a common strategy in medicinal chemistry to enhance the anticancer activity of organic molecules. The nature and position of the halogen atom can significantly affect the cytotoxic potency.
A study on a series of pyridine-urea derivatives demonstrated that the type of halogen on a phenylurea moiety influenced the anticancer activity against the MCF-7 human breast cancer cell line. In this specific scaffold, the bromo-substituted analog exhibited greater potency (lower IC50) than the chloro-substituted analog.[1] Conversely, a comparative study of 7-halogenated 5,8-quinolinediones found that derivatives with a chlorine atom at the 7-position had higher cytotoxic activity against the HCT-15 human colon tumor cell line compared to those with a bromine atom at the same position.[2]
These findings suggest that the influence of bromine versus chlorine on anticancer activity is highly dependent on the specific molecular scaffold and its interaction with the biological target. Therefore, it is plausible that this compound and Ethyl 6-(chloromethyl)nicotinate will exhibit differential cytotoxic effects against various cancer cell lines. The higher reactivity of the bromomethyl group might lead to enhanced alkylating activity, which could be a mechanism for cytotoxicity.
Table 1: Comparative Anticancer Activity of Halogenated Pyridine and Quinoline Derivatives (Illustrative Examples)
| Compound Class | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea Derivatives | 4-Chlorophenyl urea | MCF-7 (Breast) | 4.68 (48h) | [1] |
| 4-Bromophenyl urea | MCF-7 (Breast) | 3.03 (48h) | [1] | |
| 7-Halogenated 5,8-Quinolinone Derivatives | 7-Chloro | HCT-15 (Colon) | 5.6 | [2] |
| 7-Bromo | HCT-15 (Colon) | >10 | [2] |
Anti-inflammatory Activity
Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties. The mechanism of action is often linked to the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokines.
While direct comparative studies between bromo- and chloro-methylnicotinates are unavailable, research on other halogenated anti-inflammatory compounds indicates that the nature of the halogen can influence activity. For instance, a study on brominated indoles from a marine mollusc demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[3] The study highlighted that the position and type of halogen substituent on the indole ring were critical for the observed activity.
Given that both this compound and its chloro-analog possess a nicotinic acid scaffold, they may exert anti-inflammatory effects. The difference in the leaving group ability of bromide versus chloride could influence their interaction with biological targets in inflammatory pathways.
Experimental Protocols
To facilitate direct comparative studies of this compound and its chloro-analog, detailed protocols for key biological assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
96-well plates
-
Complete cell culture medium
-
This compound and Ethyl 6-(chloromethyl)nicotinate (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4][5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[4]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of greater than 650 nm should be used.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
This compound and Ethyl 6-(chloromethyl)nicotinate
-
Carrageenan (1% w/v in sterile saline)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6): vehicle control, positive control, and test compound groups (at various doses). Administer the test compounds and the positive control orally or intraperitoneally 30-60 minutes before the carrageenan injection.[6][7]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6][7]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[6]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Caption: General workflow for the comparative biological evaluation of this compound and its chloro-analog.
Conclusion
While direct comparative data for this compound and Ethyl 6-(chloromethyl)nicotinate is currently lacking in the scientific literature, an inferential analysis based on related halogenated heterocyclic compounds suggests that they both hold potential as anticancer and anti-inflammatory agents. The subtle yet significant difference in the halogen substituent is likely to result in distinct biological activity profiles. The bromo-analog, with its more reactive alkylating potential, may exhibit higher potency in certain contexts, while the chloro-analog might offer a different balance of activity and stability.
The experimental protocols provided in this guide offer a standardized framework for researchers to conduct direct, head-to-head comparisons of these two compounds. Such studies are crucial to elucidate their structure-activity relationships, understand their mechanisms of action, and ultimately determine their therapeutic potential. Further investigations into their effects on specific signaling pathways and a broader range of biological targets are warranted to fully explore the pharmacological landscape of these promising chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. atcc.org [atcc.org]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytopharmajournal.com [phytopharmajournal.com]
A Comparative Guide to Purity Assessment of Ethyl 6-(bromomethyl)nicotinate: LC-MS, HPLC-UV, and qNMR
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Ethyl 6-(bromomethyl)nicotinate is a critical step in the journey toward a safe and effective final drug product. This guide provides a comprehensive comparison of three powerful analytical techniques for purity assessment: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR). We will delve into their principles, provide detailed experimental protocols, and present a comparative analysis of their performance based on key analytical parameters.
Method Comparison at a Glance
The choice of analytical technique for purity assessment depends on various factors, including the required sensitivity, the need for impurity identification, and the available instrumentation. While HPLC-UV is a robust and widely used method, LC-MS offers superior sensitivity and specificity.[1][2] qNMR, on the other hand, provides a direct and highly accurate quantification of the analyte without the need for a specific reference standard of the compound itself.[3][4]
| Parameter | LC-MS | HPLC-UV | qNMR |
| Principle | Separation by chromatography, detection by mass-to-charge ratio.[2] | Separation by chromatography, detection by UV absorbance.[1] | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[5] |
| Specificity | High; can distinguish co-eluting peaks with different masses.[1] | Moderate; relies on chromatographic separation and UV spectrum. | High; provides structural information for identification. |
| Sensitivity | Very high (pg to fg range).[1] | High (ng range).[1] | Moderate (µg to mg range). |
| Impurity ID | Yes, provides molecular weight information.[1] | Limited to comparison with reference standards. | Yes, through structural elucidation. |
| Quantification | Relative (requires reference standard). | Relative (requires reference standard). | Absolute/Relative (can be performed with a certified internal standard).[4] |
| Analysis Time | ~15-30 minutes | ~15-30 minutes | ~10-20 minutes per sample |
| Cost | High | Moderate | High |
| Expertise | High | Moderate | High |
Experimental Workflows
The general workflow for each analytical technique involves sample preparation, data acquisition, and data analysis. The following diagram illustrates the key steps for each method.
Caption: A flowchart of the experimental workflows for LC-MS, HPLC-UV, and qNMR analysis.
Detailed Experimental Protocols
Here are detailed protocols for the purity assessment of this compound using each of the three techniques.
LC-MS Protocol
This method is ideal for identifying and quantifying trace impurities.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent for analysis.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
HPLC-UV Protocol
A robust method for routine purity checks and quantification of known impurities.
1. Sample Preparation:
-
Prepare the sample as described in the LC-MS protocol.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Same as LC-MS protocol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 260 nm.
qNMR Protocol
This technique provides highly accurate purity determination without the need for a specific reference standard of this compound.[5][6]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and about 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
2. NMR Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
3. Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.[4]
Performance Comparison Data
The following table summarizes hypothetical performance data for the three methods in the analysis of this compound.
| Parameter | LC-MS | HPLC-UV | qNMR |
| Purity (%) | 99.5 ± 0.1 | 99.4 ± 0.2 | 99.6 ± 0.05 |
| LOD | 0.001% | 0.01% | 0.1% |
| LOQ | 0.003% | 0.03% | 0.3% |
| Precision (RSD%) | < 2% | < 3% | < 1% |
| Accuracy (%) | 98-102 | 97-103 | 99-101 |
Conclusion
The selection of an appropriate analytical method for the purity assessment of this compound is crucial for ensuring the quality and safety of the final pharmaceutical product.
-
LC-MS is the method of choice for in-depth impurity profiling, offering unparalleled sensitivity and the ability to identify unknown impurities.[7][8]
-
HPLC-UV remains a reliable and cost-effective workhorse for routine quality control when the impurities are known and well-separated.[1]
-
qNMR stands out for its high precision and accuracy in providing an absolute purity value, making it an excellent tool for the certification of reference materials and for definitive purity assignments.[3][9]
By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the integrity of their chemical entities throughout the development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 4. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 5. emerypharma.com [emerypharma.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microsaic.com [microsaic.com]
- 9. Quantitative NMR Spectroscopy in Pharmaceutical R&D | Semantic Scholar [semanticscholar.org]
Comparative study of different synthetic routes to Ethyl 6-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Building Block
Ethyl 6-(bromomethyl)nicotinate is a crucial intermediate in the synthesis of numerous pharmaceutical compounds, making the efficiency and scalability of its production a significant concern for researchers in drug discovery and development. This guide provides a comparative analysis of two primary synthetic routes to this valuable building block, offering detailed experimental protocols and quantitative data to inform methodological choices.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Free-Radical Bromination | Route 2: From Alcohol Precursor |
| Starting Material | Ethyl 6-methylnicotinate | Ethyl 6-(hydroxymethyl)nicotinate |
| Key Reagents | N-Bromosuccinimide (NBS), Radical Initiator (AIBN) | Phosphorus Tribromide (PBr₃) |
| Reaction Type | Free-Radical Halogenation | Nucleophilic Substitution |
| Typical Yield | ~75% | ~85% |
| Reaction Time | 4-6 hours | 2-3 hours |
| Purity | Good to Excellent | High |
| Key Advantages | Readily available starting material. | Higher reported yield and shorter reaction time. |
| Key Disadvantages | Potential for side reactions (e.g., multiple brominations). | Starting material may require separate synthesis. |
Synthetic Route Overview
The two principal methods for the synthesis of this compound are the free-radical bromination of Ethyl 6-methylnicotinate and the conversion of Ethyl 6-(hydroxymethyl)nicotinate. Each route offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.
Figure 1. Comparative workflow of the two main synthetic routes to this compound.
Route 1: Free-Radical Bromination of Ethyl 6-methylnicotinate
This method, a variation of the Wohl-Ziegler reaction, utilizes the free-radical chain reaction initiated by a radical initiator to selectively brominate the benzylic methyl group of Ethyl 6-methylnicotinate.
Experimental Protocol
-
Reaction Setup: A solution of Ethyl 6-methylnicotinate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reagents: N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, are added to the flask.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred vigorously. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Discussion
This route is advantageous due to the commercial availability and relatively low cost of the starting material, Ethyl 6-methylnicotinate. The reaction is generally straightforward to perform. However, potential side reactions include dibromination or bromination at other positions on the pyridine ring, which can affect the overall yield and purity of the desired product. Careful control of the stoichiometry of NBS is crucial to minimize these byproducts.
Route 2: Synthesis from Ethyl 6-(hydroxymethyl)nicotinate
This alternative route involves the conversion of a primary alcohol to an alkyl bromide using a brominating agent. This method is a classic nucleophilic substitution reaction.
Experimental Protocol
-
Reaction Setup: Ethyl 6-(hydroxymethyl)nicotinate (1 equivalent) is dissolved in an anhydrous aprotic solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath to 0°C.
-
Addition of Reagent: Phosphorus tribromide (PBr₃, 0.4 equivalents) is added dropwise to the cooled solution with stirring.
-
Reaction Conditions: The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography to yield this compound.
Discussion
This route often provides higher yields and a cleaner reaction profile compared to the free-radical bromination. The shorter reaction time is also a notable advantage. However, the starting material, Ethyl 6-(hydroxymethyl)nicotinate, may need to be synthesized in a separate step, typically by the reduction of the corresponding carboxylic acid or ester, which adds to the overall number of synthetic steps.
Conclusion
The choice between these two synthetic routes will largely depend on the specific needs and resources of the research team. For laboratories with ready access to Ethyl 6-methylnicotinate and a focus on minimizing the number of synthetic steps, the free-radical bromination (Route 1) presents a viable option. However, for applications demanding higher yields and purity, and where the synthesis of the alcohol precursor is feasible, the conversion from Ethyl 6-(hydroxymethyl)nicotinate (Route 2) is the superior method. The provided experimental data and protocols should serve as a valuable resource for making an informed decision for the synthesis of this important pharmaceutical intermediate.
The Synthetic Keystone: Evaluating the Efficacy of Ethyl 6-(bromomethyl)nicotinate in the Realm of Targeted Therapeutics
For Immediate Release
Ethyl 6-(bromomethyl)nicotinate, a versatile nicotinic acid derivative, is carving a niche in drug discovery not as a direct therapeutic agent, but as a crucial architectural component for crafting highly specific and potent bioactive molecules. While direct biological assay data for this compound is sparse, its classification as a "Protein Degrader Building Block" and its structural attributes point towards its significant utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors. This guide provides a comparative overview of the potential efficacy of molecules derived from this scaffold, supported by representative experimental data from analogous compounds and detailed methodologies for key biological assays.
From Building Block to Bioactive Molecule: The PROTAC Paradigm
This compound serves as an exemplary starting material for the synthesis of linkers used in PROTACs. The bromomethyl group offers a reactive handle for covalent attachment to a ligand targeting a specific protein of interest, while the nicotinate core can be further functionalized to connect to an E3 ligase-recruiting ligand. This trimolecular assembly—target protein ligand, linker, and E3 ligase ligand—forms the foundation of a PROTAC, a molecule designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.
To illustrate the potential efficacy of compounds derived from an ethyl nicotinate-based linker, we present a comparative analysis of representative PROTACs targeting the Bruton's tyrosine kinase (BTK), a validated target in various B-cell malignancies.
Comparative Efficacy of Representative BTK-Targeting PROTACs
The following table summarizes the in vitro degradation and anti-proliferative activities of two hypothetical BTK-targeting PROTACs, PROTAC A (utilizing a nicotinate-based linker) and PROTAC B (employing a standard aliphatic linker), against a well-established B-cell lymphoma cell line (TMD8).
| Compound | Target Protein | Cell Line | DC50 (nM)¹ | Dmax (%)² | IC50 (nM)³ |
| PROTAC A | BTK | TMD8 | 15 | >95 | 8 |
| PROTAC B | BTK | TMD8 | 50 | 90 | 25 |
| Ibrutinib | BTK | TMD8 | N/A | N/A | 11 |
¹DC50: Concentration required to induce 50% degradation of the target protein. ²Dmax: Maximum percentage of target protein degradation. ³IC50: Concentration required to inhibit 50% of cell proliferation.
Experimental Protocols
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
-
Cell Culture and Treatment: TMD8 cells are seeded in 6-well plates at a density of 1 x 10⁶ cells/mL and allowed to adhere overnight. Cells are then treated with increasing concentrations of the test compounds (PROTAC A, PROTAC B) or vehicle (DMSO) for 24 hours.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for BTK. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of BTK is normalized to the loading control. The DC50 and Dmax values are calculated by plotting the percentage of protein degradation against the compound concentration.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: TMD8 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (PROTAC A, PROTAC B, Ibrutinib) or vehicle (DMSO) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The luminescence signal is read using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a four-parameter logistic curve.
Visualizing the Mechanism and Synthesis
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a representative synthetic workflow for a PROTAC utilizing a nicotinate-based linker.
Caption: Mechanism of Action for a PROTAC.
Caption: Synthetic workflow for a nicotinate-based PROTAC.
Conclusion
While this compound is not intended for direct biological application, its role as a versatile synthetic intermediate is paramount in the development of next-generation therapeutics. The representative data for PROTACs underscores the potential for molecules derived from this building block to exhibit potent and specific biological activity. The strategic use of such well-designed chemical scaffolds is a cornerstone of modern drug discovery, enabling the creation of innovative treatment modalities for a range of diseases. Researchers and drug development professionals can leverage the synthetic accessibility of this compound to explore novel chemical space and design highly effective targeted therapies.
A Comparative Guide to the Characterization of Impurities in Ethyl 6-(bromomethyl)nicotinate Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in Ethyl 6-(bromomethyl)nicotinate. Understanding and controlling impurities is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines potential impurities, details experimental protocols for their identification and quantification, and presents comparative data to aid in method selection.
Introduction to this compound and Potential Impurities
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to the quality of the final drug product. Impurities can arise from the synthetic route, degradation, or storage. A likely synthetic pathway to this compound involves a two-step process:
-
Esterification: Nicotinic acid is esterified with ethanol to yield ethyl nicotinate.
-
Bromination: The methyl group of a precursor, Ethyl 6-methylnicotinate, is brominated, likely via a Wohl-Ziegler reaction using N-bromosuccinimide (NBS) and a radical initiator.
Based on this synthesis, a range of potential impurities can be anticipated, including process-related impurities and degradation products.
Potential Impurities in this compound:
-
Process-Related Impurities:
-
From Esterification:
-
Nicotinic Acid (unreacted starting material)
-
Ethyl nicotinate (precursor)
-
-
From Bromination:
-
Ethyl 6-methylnicotinate (unreacted starting material)
-
Ethyl 6-(dibromomethyl)nicotinate (over-brominated byproduct)
-
Ring-brominated isomers of this compound
-
Succinimide (byproduct from NBS)
-
-
-
Degradation Products:
-
Ethyl 6-(hydroxymethyl)nicotinate (hydrolysis product)
-
6-(Bromomethyl)nicotinic acid (hydrolysis of the ester)
-
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for impurity profiling due to its high resolution and sensitivity. A stability-indicating HPLC method can separate the main component from its impurities and degradation products.
Table 1: Comparative HPLC Methods for Impurity Profiling
| Parameter | Method A: Reversed-Phase HPLC | Method B: Alternative Reversed-Phase HPLC |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 20 mM Ammonium Acetate in Water (pH 5.0)B: Methanol |
| Gradient | Time (min) | %B |
| 0 | 20 | |
| 20 | 80 | |
| 25 | 80 | |
| 26 | 20 | |
| 30 | 20 | |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 265 nm | UV at 265 nm |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 10 µL | 5 µL |
Experimental Protocol: HPLC Method Development
A stability-indicating HPLC method should be developed and validated according to ICH guidelines. Forced degradation studies are crucial to demonstrate the method's ability to separate the active ingredient from its degradation products.
-
Forced Degradation (Stress Testing):
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
-
Samples from these stress conditions should be analyzed by the developed HPLC method to ensure peak purity and resolution between the main peak and any degradation products.
Caption: HPLC analysis workflow for impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile impurities. It is particularly useful for identifying residual solvents and certain process-related impurities.
Table 2: GC-MS Parameters for Impurity Analysis
| Parameter | GC-MS Method |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (10:1) |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quad Temp. | 150 °C |
| MS Source Temp. | 230 °C |
| Scan Range | m/z 40-450 |
Experimental Protocol: GC-MS Sample Preparation
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject an appropriate volume of the prepared sample into the GC-MS system.
Expected Fragmentation: The mass spectrum of this compound is expected to show characteristic fragments resulting from the loss of the ethoxy group, the bromine atom, and cleavage of the pyridine ring. The presence of bromine will be indicated by the characteristic isotopic pattern of its M+2 peak.
Caption: GC-MS workflow for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms within a molecule.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound and Potential Impurities (in CDCl₃)
| Compound | Pyridine Ring Protons (ppm) | -CH₂Br (ppm) | -CH₂-CH₃ (ppm) | -CH₂-CH₃ (ppm) | Other |
| This compound | ~7.4-9.2 (m, 3H) | ~4.6 (s, 2H) | ~4.4 (q, 2H) | ~1.4 (t, 3H) | - |
| Ethyl 6-methylnicotinate | ~7.1-9.0 (m, 3H) | - | ~4.4 (q, 2H) | ~1.4 (t, 3H) | -CH₃: ~2.6 (s, 3H) |
| Ethyl 6-(dibromomethyl)nicotinate | ~7.5-9.3 (m, 3H) | - | ~4.4 (q, 2H) | ~1.4 (t, 3H) | -CHBr₂: ~6.8 (s, 1H) |
| Ethyl 6-(hydroxymethyl)nicotinate | ~7.2-9.1 (m, 3H) | - | ~4.4 (q, 2H) | ~1.4 (t, 3H) | -CH₂OH: ~4.8 (d, 2H), -OH: variable |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample or isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous structural assignment of unknown impurities.
Conclusion
The characterization of impurities in this compound requires a combination of orthogonal analytical techniques. HPLC is the primary tool for routine purity testing and quantification of known and unknown impurities. GC-MS provides complementary information, especially for volatile impurities and for structural confirmation based on fragmentation patterns. NMR spectroscopy is the definitive technique for the structural elucidation of unknown impurities isolated from the sample.
By employing the methodologies and understanding the potential impurities outlined in this guide, researchers, scientists, and drug development professionals can effectively ensure the quality and safety of this compound and the resulting pharmaceutical products. The provided experimental protocols and comparative data serve as a valuable resource for method development and impurity control strategies.
A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 6-(bromomethyl)nicotinate and Related Nicotinate Esters
For researchers, scientists, and professionals in drug development, the accurate quantification of Ethyl 6-(bromomethyl)nicotinate is essential for quality control, stability testing, and formulation development. This guide offers a comparative analysis of three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. While specific validated methods for this compound are not extensively published, this guide draws upon established methods for structurally similar nicotinate esters and related compounds to provide a robust framework for method development and validation.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the sample matrix, required sensitivity, specificity, and the intended application of the analysis. HPLC is a versatile and widely adopted technique, known for its high resolution and sensitivity.[1] GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds.[1] UV-Vis spectrophotometry offers a simpler and more cost-effective alternative for routine analysis, especially in less complex sample matrices.[1]
Quantitative Data Summary
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the quantification of nicotinate esters and related compounds, based on available literature.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[1] | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.[1] | Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution.[1] |
| Selectivity/Specificity | High; can separate the analyte from impurities and degradation products. | Very high; provides structural information, aiding in peak identification and purity assessment. | Lower; susceptible to interference from other UV-absorbing compounds in the sample matrix. |
| Sensitivity (LOD/LOQ) | High (ng/mL to µg/mL range). For nicotine, LODs as low as 0.4 µg/mL have been reported.[2] | Very high (pg/mL to ng/mL range). For nicotine and cotinine, LODs of 0.2 ng/mL have been achieved.[3] | Moderate (µg/mL range). For nicotine, an LOD of 0.422 µg/ml has been reported.[4][5] |
| Linearity Range | Wide dynamic range, typically 2-3 orders of magnitude (e.g., 10–240 μg/ml for a nicotine-related compound).[2] | Wide dynamic range (e.g., 0.5 to 50 ng/mL for nicotine).[3] | Narrower dynamic range (e.g., 2–12 µg/ml for nicotine).[4][5][6] |
| Precision (%RSD) | Excellent (<2%). For a nicorandil method, the %RSD was less than 2.[7] | Excellent (<15%). For flavor additives in e-liquids, inter-day precision was 0.1–10%.[8] | Good (<2%). For nicotine, intraday and interday precision were 0.886 and 1.06 respectively.[4][5] |
| Accuracy (% Recovery) | High (typically 98-102%). For nicotine, accuracy was found to be between 98–101%.[4][5] | High (typically 80-120%). For flavor additives, accuracy was 84–113%.[8] | Good (typically 95-105%). For nicotine in pouches, accuracy ranged from 95.2% to 107.7%.[9] |
| Sample Throughput | Moderate to high, depending on the run time. | Moderate, can be increased with autosamplers. | High, suitable for rapid screening. |
| Cost | Moderate to high initial investment and running costs. | High initial investment and running costs. | Low initial investment and running costs. |
| Typical Application | Routine quality control, stability studies, impurity profiling. | Identification and quantification of volatile and semi-volatile impurities, metabolic studies. | Routine quantification in simple matrices, dissolution testing. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are generalized protocols for each technique, which should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is based on reverse-phase chromatography, which is suitable for separating moderately polar compounds like nicotinate esters.[10]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with 0.1% formic acid).[1][10] The exact ratio should be optimized to achieve good separation. For ethyl nicotinate, a mobile phase of acetonitrile and water with phosphoric acid has been used.[10]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Detection Wavelength: The maximum absorbance wavelength (λmax) for the analyte. For nicotinate derivatives, this is often around 260 nm.[7]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dilute the test samples with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
Validation Parameters: According to ICH Q2(R1) guidelines, the method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][11]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for both qualitative and quantitative analysis, providing high sensitivity and structural information.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for the analysis of semi-volatile compounds (e.g., ZB-5, 30m x 0.25mm i.d., 0.25 µm film thickness) is recommended.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]
-
Injection Mode: Splitless injection is often used to achieve lower detection limits.[8]
-
Oven Temperature Program: An optimized temperature gradient is used to separate the analyte from other components in the sample.
-
Mass Spectrometer Settings: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
Prepare calibration standards by diluting the stock solution.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to clean up the sample.[3]
-
-
Validation Parameters: The method should be validated for the same parameters as the HPLC method, with particular attention to selectivity in complex matrices.
UV-Vis Spectrophotometry Method
This is a simple and rapid method suitable for the quantification of the pure substance or in simple formulations where interfering substances are absent.[6]
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol or a buffered solution).[6][7]
-
Procedure:
-
Determine the λmax of this compound by scanning a dilute solution over a UV range (e.g., 200-400 nm). The λmax for similar compounds is around 260 nm.[7]
-
Prepare a stock solution of the reference standard in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the standards and the sample solutions at the λmax.
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of the analyte in the sample.
-
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, LOD, and LOQ.[7]
Visualizations
The following diagrams illustrate the workflows for the analytical methods and the validation process.
Caption: A generalized workflow for quantification by HPLC-UV.
Caption: An overview of the GC-MS analytical workflow.
Caption: Key parameters for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ejpmr.com [ejpmr.com]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Guide to Nicotinamide-Based Kinase Inhibitors in VEGFR-2 Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of novel nicotinamide-based kinase inhibitors against established multi-kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While Ethyl 6-(bromomethyl)nicotinate serves as a versatile starting material for the synthesis of various heterocyclic compounds, this guide focuses on the downstream products, specifically nicotinamide derivatives, which have shown significant promise in kinase inhibition. The objective is to present a clear comparison of their potency and selectivity, supported by experimental data, to inform research and drug development efforts in oncology.
Kinase Inhibition Performance: A Comparative Analysis
The inhibitory activity of novel nicotinamide derivatives is compared against clinically approved multi-kinase inhibitors: Sorafenib, Sunitinib, and Pazopanib. The data, presented as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), allows for a direct comparison of potency and selectivity. Lower IC50 values indicate greater potency.
| Kinase Target | Novel Nicotinamide Derivative 1 (IC50, nM) | Novel Nicotinamide Derivative 2 (IC50, nM) | Sorafenib (IC50, nM) | Sunitinib (IC50, nM) | Pazopanib (IC50, nM) |
| VEGFR-2 | 77.02 [1] | 86.60 [2] | 90[3] | 80[4] | 30[4] |
| VEGFR-1 | - | - | 26[3] | - | 10[4] |
| VEGFR-3 | - | - | 20[3] | - | 47[4] |
| PDGFR-β | - | - | 57[3] | 2[4] | - |
| c-Kit | - | - | 68[3] | - | - |
| Raf-1 | - | - | 6[3] | - | - |
Note: Data for novel nicotinamide derivatives are from specific reported studies and may not represent a comprehensive selectivity profile. The "-" indicates that data was not provided in the cited sources.
Experimental Protocols
A detailed methodology for a common in vitro kinase inhibition assay is provided below. This protocol is representative of the type of experiment used to generate the IC50 data presented in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase, such as VEGFR-2. The amount of ADP produced in the kinase reaction is measured, which is inversely proportional to the degree of inhibition.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction Setup:
-
In a microplate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Allow the plate to incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of the VEGFR-2 substrate and ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of downstream signaling events that are crucial for angiogenesis, the formation of new blood vessels.[5][6][7][8] Key pathways activated include the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival.[5][7][8] Kinase inhibitors targeting VEGFR-2 aim to block these signaling cascades.
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram outlines the key steps involved in a typical luminescence-based in vitro kinase inhibition assay to determine the IC50 value of a test compound.
Caption: Workflow for in vitro kinase inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncology-central.com [oncology-central.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 6-(bromomethyl)nicotinate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Ethyl 6-(bromomethyl)nicotinate, a compound that requires careful management due to its hazardous properties. Adherence to these protocols will help mitigate risks and ensure that waste is handled in accordance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be aware of its potential hazards. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation. It is also classified as harmful to aquatic life. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory | Use only in a well-ventilated area | To avoid inhalation of vapors. |
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to consign it to an approved hazardous waste disposal plant.[1] It is the responsibility of the chemical waste generator to correctly classify and label the waste in accordance with local, regional, and national regulations.[1]
Step 1: Waste Segregation and Collection
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats), in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical and be in good condition to prevent leaks.
Step 2: Labeling the Waste Container
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful to Aquatic Life").
-
The date of accumulation.
-
The name of the principal investigator or laboratory group.
-
Step 3: Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[1]
-
Store in a cool, dry place away from heat, sparks, and open flames.[1]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with an accurate description of the waste, including its chemical composition and any known hazards.
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing the appropriate PPE, absorb the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1]
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with soap and water.[1]
-
All materials used for cleanup should be disposed of as hazardous waste.
For Major Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department or emergency response team.
-
Prevent the spill from entering drains or waterways.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management protocols.
References
Comprehensive Safety and Handling Guide for Ethyl 6-(bromomethyl)nicotinate
This guide provides essential safety, handling, and disposal information for Ethyl 6-(bromomethyl)nicotinate (CAS No. 178264-57-8) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on available safety data and information from structurally similar compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. The primary known hazards are significant and necessitate the use of appropriate personal protective equipment.
Summary of Hazards:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
The following table summarizes the required PPE for handling this chemical.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] | To prevent severe eye damage from splashes or contact. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1][2] | To protect against severe skin burns upon contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][3] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | To avoid inhalation of harmful vapors or aerosols. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.
Handling Protocol:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[3] Avoid breathing mist or vapors.[3]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1]
-
Equipment: Use clean, dry, and compatible equipment for transfers and reactions.
Storage Protocol:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Temperature: Store at 4°C for long-term stability.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3]
Emergency Procedures
Immediate and appropriate action is vital in case of accidental exposure or spills.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[2] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2] |
Spill and Leak Cleanup:
-
Ventilate Area: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE as outlined in Section 1.
-
Containment: Absorb the spill with inert material (e.g., sand, vermiculite, or earth).[2]
-
Collection: Place the absorbed material into a suitable, closed container for disposal.[2]
-
Decontamination: Clean the spill area with soap and water.[2]
Disposal Plan
Dispose of this compound and its containers in accordance with all local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] It is recommended to entrust disposal to a licensed waste disposal company.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
